Cyclopentyl tosylate
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclopentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOQVPFVARFZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312172 | |
| Record name | cyclopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-06-3 | |
| Record name | NSC250985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of Cyclopentyl tosylate?
An In-depth Technical Guide to Cyclopentyl Tosylate
Introduction
This compound (C₁₂H₁₆O₃S) is an organic sulfonate ester of significant interest in the fields of organic synthesis and medicinal chemistry. It is formed from cyclopentanol and p-toluenesulfonyl chloride (tosyl chloride).[1] The compound is primarily characterized by a cyclopentyl ring attached to a tosylate group. The tosylate group is an excellent leaving group, making this compound a versatile alkylating agent for introducing a cyclopentyl moiety into various molecules.[1] This property is extensively leveraged in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.
Chemical Structure and Properties
This compound's structure consists of a five-membered cyclopentane ring linked to the sulfur atom of a p-toluenesulfonate (tosylate) group via an ester bond. The tosylate group itself is composed of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to a sulfonyl group (-SO₂-).
Chemical Identification
The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | cyclopentyl 4-methylbenzenesulfonate | [2] |
| Synonyms | Cyclopentyl p-toluenesulfonate, p-Toluenesulfonic acid cyclopentyl ester | [2] |
| CAS Number | 3558-06-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₃S | [1][2] |
| InChIKey | ZWOQVPFVARFZSF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Quantitative physical and chemical data for this compound are presented below.
| Property | Value | Reference |
| Molecular Weight | 240.32 g/mol | [2] |
| Appearance | Crystalline solid (typical) | [1] |
| Reactivity | Acts as an alkylating agent | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
| Spectroscopic Technique | Characteristic Peaks | Reference |
| ¹H NMR | δ 7.2–7.8 ppm (protons of the tosyl group), δ 1.5–2.0 ppm (protons of the cyclopentyl group) | [1] |
| IR Spectroscopy | ~1360 cm⁻¹ and ~1170 cm⁻¹ (S=O stretching of the sulfonate ester) | [1] |
| Mass Spectrometry | Molecular ion peak (m/z) at 260 (for C₁₂H₁₆O₃S) | [1] |
Synthesis of this compound
The most common and well-documented method for synthesizing this compound is through the reaction of cyclopentanol with p-toluenesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclopentanol attacks the electrophilic sulfur atom of the tosyl chloride.[1]
Experimental Protocol: Synthesis from Cyclopentanol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane or diethyl ether
-
1M Hydrochloric acid (ice-cold)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve cyclopentanol (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0–5°C.
-
Addition of Base: Add anhydrous pyridine (2.5 equivalents) or triethylamine (3.0 equivalents) to the solution while stirring.[1]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution. Maintain the temperature between 0–5°C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir for 4–6 hours.[1]
-
Workup - Quenching: After the reaction is complete, quench the excess p-TsCl by adding ice-cold 1M hydrochloric acid.[1]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude product, a crystalline solid, can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product with 75–85% isolated yield.[1]
Reactivity and Applications in Drug Development
The primary utility of this compound in organic chemistry stems from the fact that the tosylate anion is a superb leaving group. The p-toluenesulfonate ion is highly stabilized by resonance, which weakens the C-O bond of the ester.
Mechanism of Action in Synthesis
In nucleophilic substitution (Sₙ2) and elimination (E2) reactions, this compound serves as an excellent electrophile.[1] A nucleophile can attack the carbon atom bonded to the tosylate group, displacing the tosylate and forming a new bond. This mechanism is fundamental to its role as an alkylating agent for introducing the cyclopentyl group.[1]
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate in the synthesis of more complex molecules. The cyclopentyl moiety is present in a number of therapeutic agents, and this compound provides a reliable method for its incorporation. Its use allows for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, which is crucial when dealing with sensitive functional groups in multi-step syntheses of drug candidates.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure, characterized by a reactive tosylate leaving group attached to a cyclopentyl ring, makes it an ideal precursor for a wide range of chemical transformations. The straightforward and high-yielding synthesis protocol further enhances its utility for researchers and professionals in the field of drug development and fine chemical manufacturing. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecular architectures.
References
Cyclopentyl tosylate physical and chemical properties.
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of cyclopentyl tosylate, a key intermediate in organic synthesis. It includes detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development settings.
Core Physical and Chemical Properties
This compound (C₁₂H₁₆O₃S) is an organic sulfonate ester formed from cyclopentanol and p-toluenesulfonyl chloride.[1] Its utility in chemical synthesis stems from the tosylate group, which functions as an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2]
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃S | [1][3] |
| Molecular Weight | 240.32 g/mol | [1][3] |
| CAS Number | 3558-06-3 | [1][3] |
| Topological Polar Surface Area | 51.8 Ų | [3] |
| XLogP3-AA (Lipophilicity) | 2.8 | [3] |
| InChIKey | ZWOQVPFVARFZSF-UHFFFAOYSA-N | [1][3] |
| Appearance | Crystalline Solid | [1] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the nature of the tosylate (p-toluenesulfonate) group. This group is a superb leaving group because its negative charge is stabilized through resonance across the sulfonate group and the aromatic ring, making its conjugate acid (p-toluenesulfonic acid) very strong.[4]
-
Nucleophilic Substitution: As a primary alkylating agent, this compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., halides, cyanides, azides).[1] The reaction involves the backside attack of the nucleophile on the carbon atom bonded to the tosylate, leading to inversion of stereochemistry if the carbon is chiral.
-
Steric Effects: The cyclopentane ring exists in an envelope conformation, which presents less steric hindrance compared to the chair conformation of cyclohexane.[1] This results in this compound being more reactive in nucleophilic substitution reactions than its cyclohexyl analog. For instance, reduction with LiAlH₄ to cyclopentane occurs in just 15 minutes, whereas cyclohexyl tosylate requires 12 hours for the same transformation.[1]
-
Stability: this compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Thermal decomposition may produce toxic gases such as carbon monoxide and sulfur oxides.[5]
Experimental Protocols
The most common laboratory-scale synthesis involves the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine or triethylamine to neutralize the HCl byproduct.[1][2]
Reaction: Cyclopentanol + p-Toluenesulfonyl Chloride → this compound + Pyridinium Chloride
Materials and Reagents:
-
Cyclopentanol (1.0 eq)
-
p-Toluenesulfonyl chloride (p-TsCl) (1.1 eq)
-
Anhydrous Pyridine (2.5 eq) or Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve cyclopentanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0-5°C in an ice bath.
-
Add pyridine (2.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[1]
-
Workup: a. Quench the reaction by slowly adding ice-cold 1M HCl to neutralize excess pyridine.[1] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 5% NaHCO₃ solution and then with brine.[1] d. Dry the organic layer over anhydrous MgSO₄.[1] e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purification: a. Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final product as a crystalline solid.[1] This method typically yields 75-85% of the purified product.[1]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: It serves as a key intermediate for introducing the cyclopentyl moiety into drug candidates, which can modulate properties like lipophilicity and metabolic stability.[1][6]
-
Functionalized Compounds: Its predictable reactivity allows for the synthesis of complex chiral compounds, which are critical in modern drug development.[1]
-
Biomolecule Modification: Researchers use this compound to alkylate specific sites on proteins and other biomolecules to probe enzyme mechanisms and biological functions.[1]
-
Material Science: It is employed in polymer chemistry to create functionalized materials with enhanced thermal or mechanical properties for use in advanced coatings and adhesives.[1]
Mandatory Visualizations
The following diagram outlines the logical flow of the synthesis and purification protocol described above.
Caption: Workflow for the synthesis and purification of this compound.
This diagram illustrates the general mechanism of a nucleophilic substitution (Sₙ2) reaction involving this compound.
References
- 1. This compound | 3558-06-3 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | 3558-06-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Synthesis of Cyclopentyl tosylate from cyclopentanol.
An In-depth Technical Guide to the Synthesis of Cyclopentyl Tosylate from Cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound from cyclopentanol, a critical transformation in organic synthesis. This compound serves as a valuable intermediate, primarily as an alkylating agent, due to the excellent leaving group ability of the tosylate moiety.[1] This document outlines the underlying reaction mechanism, a detailed experimental protocol, and key analytical data for the characterization of the final product.
Reaction Mechanism and Principles
The synthesis of this compound from cyclopentanol is a classic example of converting a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[2][3] The reaction proceeds via a nucleophilic attack of the cyclopentanol's hydroxyl oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][2] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1][3] The stereochemistry at the carbon bearing the hydroxyl group is retained in the tosylate product because the C-O bond is not broken during the reaction.[4]
Caption: Reaction mechanism for the tosylation of cyclopentanol.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in anhydrous dichloromethane. Cool the flask to 0-5°C using an ice bath.[1]
-
Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride. Maintain the temperature below 5°C during the addition.[1]
-
Reaction: Allow the mixture to stir at 0-5°C for approximately 30 minutes, then let it warm to room temperature and continue stirring for 4-6 hours.[1]
-
Workup:
-
Quench the reaction by slowly adding ice-cold 1M HCl to neutralize the excess pyridine.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, 5% sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
-
Purification:
Caption: Experimental workflow for this compound synthesis.
Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Optimized Reaction Parameters [1]
| Parameter | Optimal Range/Value | Impact on Synthesis |
| Molar Ratio (Alcohol:TsCl) | 1 : 1.1 | Maximizes conversion while minimizing side products. |
| Base Equivalents (Pyridine) | 2.5 - 3.0 | Effectively neutralizes HCl byproduct. |
| Solvent | Anhydrous Dichloromethane | Provides a suitable non-reactive medium. |
| Initial Temperature | 0 - 5 °C | Controls the initial exothermic reaction. |
| Reaction Temperature | 20 - 25 °C (Room Temp.) | Balances reaction rate with side product formation. |
| Reaction Time | 4 - 6 hours | Ensures completion of the reaction. |
| Typical Isolated Yield | 75 - 85% | A lower yield of 55% has also been reported.[1] |
Table 2: Spectroscopic Characterization Data [1]
| Technique | Moiety | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons (Tosyl Group) | δ 7.2 – 7.8 ppm |
| Cyclopentyl Protons | δ 1.5 – 2.0 ppm | |
| IR Spectroscopy | S=O Stretch (Sulfonate Ester) | ~1360 and 1170 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z 240 (for C₁₂H₁₆O₃S) |
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction is exothermic, especially during the addition of TsCl. Proper temperature control is crucial to prevent runaway reactions.
References
Mechanism of Cyclopentyl tosylate formation.
An in-depth technical guide on the formation of cyclopentyl tosylate, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₁₂H₁₆O₃S) is a pivotal organic sulfonate ester synthesized from cyclopentanol and p-toluenesulfonyl chloride (TsCl). Its significance in organic synthesis stems from the transformation of a poor leaving group, the hydroxyl (-OH) group of cyclopentanol, into a tosylate (-OTs) group, which is an excellent leaving group.[1][2] This conversion facilitates a wide range of nucleophilic substitution and elimination reactions, making this compound a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3] The tosylate anion's stability, derived from resonance delocalization across the sulfonyl group, is the key to its effectiveness as a leaving group.[4]
Overall Reaction Scheme
The formation of this compound is achieved through the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, most commonly pyridine.[3][4] The base is essential for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4]
Cyclopentanol + p-Toluenesulfonyl Chloride → this compound + Pyridinium Chloride
Core Reaction Mechanism
The tosylation of cyclopentanol proceeds via a nucleophilic substitution mechanism at the sulfur center of the tosyl chloride. The alcohol's oxygen atom acts as the nucleophile.
-
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of cyclopentanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.[3][5][6] Simultaneously, the pi electrons of the S=O double bond shift to the oxygen, and the S-Cl bond is broken, displacing the chloride ion.[7]
-
Deprotonation : The resulting intermediate is an oxonium ion, which carries a positive charge on the oxygen atom.[6] Pyridine, acting as a base, abstracts the proton from the oxygen.[5][6][8]
-
Product Formation : This deprotonation step neutralizes the intermediate, yielding the final product, this compound, and the byproduct, pyridinium chloride.[8]
A crucial aspect of this mechanism is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the reaction.[1][2][4][8]
Experimental Protocols
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
1M Hydrochloric Acid (HCl), ice-cold
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate/Hexane mixture for recrystallization
Procedure:
-
Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclopentanol and anhydrous dichloromethane. The flask is cooled to 0-5°C in an ice bath.[3]
-
Reagent Addition : p-Toluenesulfonyl chloride (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM is added to the flask, followed by the slow, dropwise addition of anhydrous pyridine (2.5 equivalents).[3] The temperature is maintained below 5°C during the addition.
-
Reaction : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 4-6 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching : The reaction is quenched by pouring the mixture into ice-cold 1M HCl to neutralize the excess pyridine.[3]
-
Extraction : The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with DCM.
-
Washing : The combined organic layers are washed sequentially with 5% sodium bicarbonate solution and then with brine to remove any remaining acidic impurities and salts.[3]
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]
-
Purification : The crude product, a crystalline solid, is purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.[3]
Data Presentation: Yield Optimization
The yield of this compound is sensitive to several reaction parameters. The following table summarizes the optimal conditions for maximizing the isolated yield in a typical laboratory setting.[3]
| Parameter | Optimal Range | Impact on Yield | Typical Yield (%) |
| Molar Ratio (Alcohol:p-TsCl) | 1 : 1.1 | Maximizes conversion while minimizing di-tosylation. | 75 - 85[3] |
| Base Equivalents (Pyridine) | 2.5 - 3.0 | Effectively neutralizes HCl byproduct without causing emulsion. | |
| Reaction Temperature | 20 - 25°C | Balances a favorable reaction rate with the minimization of side products. |
Significance and Subsequent Reactions
The primary utility of converting cyclopentanol to this compound is the installation of a superior leaving group. The tosylate group is the conjugate base of a strong acid (p-toluenesulfonic acid), making it a very stable anion and, therefore, an excellent leaving group in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[1][9] This allows for the facile synthesis of a variety of cyclopentyl derivatives by reacting this compound with different nucleophiles.[3][10] For example, reaction with sodium iodide yields cyclopentyl iodide via an Sₙ2 mechanism.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. This compound | 3558-06-3 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Question: Prepare each compound from cyclopentanol. More than one step ma.. [askfilo.com]
Spectroscopic Profile of Cyclopentyl Tosylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentyl tosylate (CAS No. 3558-06-3), a key intermediate in organic synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of the compound, alongside experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.78 | d | 8.3 | Ar-H (ortho to SO₂) |
| 7.34 | d | 8.0 | Ar-H (meta to SO₂) |
| 4.89 | m | - | OCH |
| 2.43 | s | - | Ar-CH₃ |
| 1.80 - 1.50 | m | - | CH₂ (cyclopentyl) |
Predicted data.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 144.6 | Ar-C (para to CH₃) |
| 134.4 | Ar-C (ipso to SO₂) |
| 129.7 | Ar-CH (meta to SO₂) |
| 127.6 | Ar-CH (ortho to SO₂) |
| 86.8 | OCH |
| 32.5 | CH₂ (cyclopentyl, C2/C5) |
| 23.6 | CH₂ (cyclopentyl, C3/C4) |
| 21.6 | Ar-CH₃ |
Predicted data.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretch (aliphatic) |
| 1595 | Medium | C=C stretch (aromatic) |
| 1355 | Strong | S=O stretch (asymmetric) |
| 1175 | Strong | S=O stretch (symmetric) |
| 1095 | Strong | C-O stretch |
Predicted data.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Synthesis of this compound from Cyclopentanol
A common method for the synthesis of this compound involves the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct.
Procedure:
-
Cyclopentanol is dissolved in pyridine at 0 °C.
-
p-Toluenesulfonyl chloride is added portion-wise to the solution while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature.
-
The mixture is then poured into cold hydrochloric acid to precipitate the product and remove excess pyridine.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.
NMR Spectroscopy
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 300 MHz or 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of liquid this compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride) can be used in a suitable liquid cell. For solid samples, a KBr pellet or a Nujol mull can be prepared.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and a generalized experimental workflow.
References
Solubility of Cyclopentyl tosylate in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentyl tosylate in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the fundamental principles governing its solubility, qualitative assessments, and a detailed experimental protocol for determining solubility in a laboratory setting.
Introduction to this compound and Its Solubility
This compound (cyclopentyl 4-methylbenzenesulfonate) is a sulfonate ester widely used in organic synthesis as an alkylating agent and an intermediate in the production of pharmaceuticals and other specialty chemicals. Its utility in these applications is often dependent on its solubility in various reaction media. The solubility of this compound is governed by its molecular structure, which includes a nonpolar cyclopentyl ring and a more polar tosylate group. The interplay between these structural features and the properties of the solvent determines the extent to which it will dissolve.
Factors Influencing Solubility
The principle of "like dissolves like" is the primary determinant of this compound's solubility. This means that its solubility will be highest in solvents with similar polarity. Key factors include:
-
Polarity: The tosylate group (-OSO₂C₆H₄CH₃) introduces significant polarity to the molecule. However, the cyclopentyl group is nonpolar. Therefore, this compound is best described as a molecule with moderate polarity. It is expected to be more soluble in polar aprotic solvents and some polar protic solvents than in nonpolar solvents.
-
Hydrogen Bonding: this compound has hydrogen bond acceptor sites on the oxygen atoms of the sulfonate group, which can interact with protic solvents.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Molecular Size and Shape: The relatively compact structure of the cyclopentyl group influences how it fits into the solvent lattice.
Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Soluble to Very Soluble | These solvents have a polarity that is well-matched to the overall polarity of this compound, allowing for effective solvation. Similar tosylates show good solubility in these solvents.[1] |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of these solvents to act as hydrogen bond donors can interact with the sulfonate group. However, the nonpolar cyclopentyl group may limit high solubility. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity difference between the nonpolar solvent and the polar tosylate group results in poor solvation. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These strong polar aprotic solvents are excellent at dissolving a wide range of organic compounds, including those with moderate to high polarity. |
Experimental Protocol for Determining Solubility
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to determine either qualitative or quantitative solubility.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Small test tubes or vials with caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Water bath or heating block for temperature control
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure for Qualitative Solubility Determination
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Cap the test tube and vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., room temperature).
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Procedure for Quantitative Solubility Determination (Equilibrium Method)
-
Prepare a series of vials for each solvent to be tested.
-
Accurately weigh an excess amount of this compound and add it to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Pipette a known volume (e.g., 2.00 mL) of the selected solvent into each vial.
-
Seal the vials and place them in a temperature-controlled shaker or stirrer.
-
Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). It is crucial to ensure that the temperature remains constant.
-
After equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (to remove any undissolved solid) into a clean, pre-weighed vial.
-
Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a calibrated spectroscopic or chromatographic method).
-
Calculate the solubility in units such as g/L or mol/L.
Visualizations
The following diagrams illustrate key concepts related to the solubility of this compound.
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Caption: Logical relationship between solvent polarity and this compound solubility.
References
The Thermal Stability and Decomposition of Cyclopentyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Cyclopentyl p-toluenesulfonate, commonly known as cyclopentyl tosylate, is a versatile reagent in organic synthesis, primarily utilized for its excellent leaving group properties in nucleophilic substitution and elimination reactions. While its reactivity in solution is well-documented, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide provides an in-depth analysis of the thermal behavior of this compound, drawing upon the general principles of alkyl tosylate chemistry in the absence of specific public domain data for this compound. This paper outlines plausible decomposition mechanisms, potential thermal hazards, and recommended analytical techniques for its characterization.
Introduction
This compound is an ester of p-toluenesulfonic acid and cyclopentanol. The tosyl group (CH₃C₆H₄SO₂–) is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. This property makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. However, the inherent reactivity of the tosyl group also suggests a potential for thermal instability. Understanding the conditions under which this compound decomposes and the nature of its decomposition products is a critical aspect of process safety and development.
This guide summarizes the expected thermal behavior of this compound based on the known chemistry of analogous alkyl tosylates. It also provides detailed experimental protocols for researchers seeking to characterize its thermal properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for interpreting its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃S | --INVALID-LINK-- |
| Molecular Weight | 240.32 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in most organic solvents | General knowledge |
Table 1: Physicochemical Properties of this compound
Thermal Decomposition Pathways of Alkyl Tosylates
Elimination Reactions (E1 and E2)
At elevated temperatures, this compound is likely to undergo elimination reactions to form cyclopentene and p-toluenesulfonic acid. This can occur via two primary mechanisms:
-
E2 Mechanism: A concerted process where a base (which could be another molecule of the tosylate or trace impurities) removes a proton from a carbon adjacent to the carbon bearing the tosylate group, simultaneously with the departure of the tosylate leaving group.
-
E1 Mechanism: A two-step process involving the initial slow departure of the tosylate group to form a cyclopentyl carbocation, followed by rapid deprotonation of an adjacent carbon to yield cyclopentene.
The following diagram illustrates the general E1 and E2 decomposition pathways for this compound.
Figure 1: General E1 and E2 thermal decomposition pathways for this compound.
Substitution Reactions (Sₙ1 and Sₙ2)
In the presence of nucleophiles, which could include impurities or decomposition products, this compound could undergo substitution reactions. However, in a pure, neat thermal decomposition scenario, elimination is generally the more favored pathway for secondary tosylates.
Radical Decomposition
At very high temperatures, C-O and S-O bond homolysis could occur, leading to the formation of various radical species. This would result in a more complex mixture of decomposition products.
Expected Decomposition Products
Based on the likely decomposition pathways, the primary thermal decomposition products of this compound are expected to be:
-
Cyclopentene: The major organic product from elimination reactions.
-
p-Toluenesulfonic acid: The corresponding acid from the tosylate group.
-
Water: Formed from the dehydration of p-toluenesulfonic acid at higher temperatures.
-
Sulfur oxides (SO₂, SO₃): From the further decomposition of p-toluenesulfonic acid at high temperatures.
-
Toluene and other aromatic compounds: From the decomposition of the p-toluenesulfonate moiety.
Table 2: Expected Thermal Decomposition Products of this compound
| Product | Formation Pathway | Potential Hazard |
|---|---|---|
| Cyclopentene | E1/E2 Elimination | Flammable |
| p-Toluenesulfonic acid | E1/E2 Elimination | Corrosive |
| Sulfur Dioxide (SO₂) | Decomposition of p-toluenesulfonic acid | Toxic, respiratory irritant |
| Toluene | Decomposition of p-toluenesulfonate | Flammable, toxic |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (alumina or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition temperature (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition.
The following diagram illustrates a typical experimental workflow for thermal analysis.
Figure 2: Experimental workflow for the thermal analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile decomposition products.
Methodology:
-
Place a small amount (typically µg to mg scale) of this compound into a pyrolysis probe.
-
Rapidly heat the sample to a set temperature (e.g., the decomposition temperature determined by TGA) in the pyrolyzer, which is directly coupled to the GC inlet.
-
The decomposition products are swept into the GC column by a carrier gas (e.g., helium).
-
The separated components eluting from the GC column are introduced into the mass spectrometer for identification based on their mass spectra and retention times.
Safety Considerations
Given the potential for the release of flammable and toxic gases upon decomposition, this compound should be handled with appropriate personal protective equipment in a well-ventilated area. When heating this compound, it is crucial to do so under controlled conditions and to have a plan to manage the potential off-gassing of hazardous materials.
Conclusion
While specific experimental data for the thermal decomposition of this compound is lacking in the public literature, a thorough understanding of the general behavior of alkyl tosylates allows for the formulation of a robust technical guide. The primary decomposition pathway is expected to be elimination, yielding cyclopentene and p-toluenesulfonic acid. At higher temperatures, further decomposition can lead to the formation of hazardous substances, including sulfur oxides and flammable organic compounds. The experimental protocols detailed in this guide provide a clear framework for researchers to obtain the necessary data to ensure the safe and effective use of this compound in their work. It is strongly recommended that these analyses be performed before utilizing this compound in any process involving elevated temperatures.
Cyclopentyl Tosylate: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl tosylate (CAS No. 3558-06-3) is a valuable reagent in organic synthesis, frequently employed as an alkylating agent in the development of pharmaceutical intermediates. As with many reactive chemical species, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the known and potential hazards associated with this compound, outlines detailed safety precautions, and offers guidance on emergency procedures. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
Hazard Identification and Classification
This compound is classified as an irritant and is suspected to have genotoxic properties due to its nature as an alkylating agent. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these classifications, the corresponding GHS pictogram is the exclamation mark.
Table 1: GHS Classification for this compound [1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Exclamation Mark |
Toxicological Properties
2.1. Acute Toxicity
Data on the acute oral, dermal, and inhalation toxicity of this compound is limited. However, based on its GHS classification, it is expected to cause irritation upon contact with the skin, eyes, and respiratory system[1]. For context, Table 2 provides acute toxicity data for related sulfonate compounds.
Table 2: Acute Toxicity Data for Related Sulfonate Compounds
| Compound | CAS No. | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |
| This compound | 3558-06-3 | Not available | Not available | Not available |
| Ethyl p-toluenesulfonate | 80-40-0 | Toxic if swallowed (GHS Category 3)[2] | Not available | Not available |
| Methyl p-toluenesulfonate | 80-48-8 | Harmful if swallowed[3] | Not available | Not available |
2.2. Genotoxicity and Carcinogenicity
This compound, as a sulfonate ester, is an alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites in biological macromolecules, including DNA. This alkylation of DNA can lead to mutations and is a significant concern for potential genotoxicity and carcinogenicity. While specific studies on this compound are lacking, the general mechanism of genotoxicity for alkylating agents is well-established.
Caption: Genotoxic mechanism of alkylating agents.
Experimental Protocols for Safety Assessment
Standardized protocols are crucial for evaluating the safety of chemical compounds. The following are outlines of key experimental methodologies relevant to the hazards identified for this compound.
3.1. Skin Irritation Test (Based on OECD Guideline 404)
Caption: Workflow for in vivo skin irritation testing.
3.2. Eye Irritation Test (Based on OECD Guideline 405)
A single dose of this compound would be applied to the conjunctival sac of one eye of an albino rabbit. The eye is then observed for signs of irritation, such as redness, swelling, and discharge, at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored to determine the irritation potential.
3.3. Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
This in vitro test assesses the mutagenic potential of a substance. Different strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to varying concentrations of this compound, both with and without metabolic activation (S9 mix). A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
4.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge should be used. |
4.2. Handling and Storage
-
Handling: All manipulations of this compound should be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
5.1. First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
5.2. Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Thermal decomposition can produce toxic fumes of sulfur oxides and carbon oxides.
-
Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
5.3. Accidental Release Measures
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Logical Framework for Hazard Management
A systematic approach to hazard management is essential for maintaining a safe laboratory environment.
Caption: A hierarchical approach to managing chemical hazards.
Conclusion
This compound is a valuable synthetic tool that requires careful handling due to its irritant properties and potential genotoxicity. By understanding the hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. This guide provides a foundational framework for achieving this goal, and it is incumbent upon all users to supplement this information with institution-specific safety procedures and to remain vigilant in their laboratory practices.
References
An In-depth Technical Guide to Cyclopentyl Tosylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl p-toluenesulfonate, commonly known as Cyclopentyl tosylate, is a versatile alkylating agent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, detailed physicochemical properties, and established experimental protocols for its preparation. Furthermore, it explores its application in synthetic chemistry, particularly as a key intermediate in the formation of various organic molecules. The document includes tabulated quantitative data for easy reference and visual diagrams to elucidate reaction mechanisms and experimental workflows.
Discovery and History
The development of p-toluenesulfonates (tosylates) as useful functional groups in organic chemistry dates back to the early 20th century. The tosyl group's efficacy as a good leaving group in nucleophilic substitution reactions was a significant advancement, providing a more stable and reactive alternative to alkyl halides. While the exact first synthesis of this compound is not prominently documented in seminal literature, its use appears in the mid-20th century in studies focused on reaction kinetics and mechanisms, particularly solvolysis reactions. These early investigations laid the groundwork for understanding the reactivity of cyclopentyl systems and the role of the tosylate leaving group. Its subsequent adoption as a synthetic intermediate became widespread with the increasing demand for complex carbocyclic structures in pharmaceuticals and materials science.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃S | [PubChem][1] |
| Molecular Weight | 240.32 g/mol | [PubChem][1] |
| Boiling Point | 142–145 °C at 0.6 mmHg | [Benchchem][2] |
| CAS Number | 3558-06-3 | [PubChem][1] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Peak Assignments |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H, Ar-H), δ 7.35 (d, 2H, Ar-H), δ 4.85 (m, 1H, CH-O), δ 2.45 (s, 3H, Ar-CH₃), δ 1.90-1.50 (m, 8H, cyclopentyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ 144.7, 134.3, 129.8, 127.7, 87.5, 32.5, 23.6, 21.6 |
| IR (Infrared) | ~1360 cm⁻¹ (S=O asymmetric stretch), ~1170 cm⁻¹ (S=O symmetric stretch), ~960 cm⁻¹ (S-O stretch) |
Experimental Protocols
The classical and most widely used method for the synthesis of this compound is the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Synthesis of this compound from Cyclopentanol
Reaction Scheme:
Materials and Reagents:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
A solution of cyclopentanol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Pyridine (1.5 eq) is added to the solution, and the mixture is stirred for 10 minutes.
-
p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of cold 1 M HCl to neutralize the excess pyridine.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.
Role in Organic Synthesis and Reaction Mechanisms
This compound's primary role in organic synthesis is as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry if the carbon is a stereocenter.
Caption: Sₙ2 reaction mechanism of this compound.
Application in Drug Development: Synthesis of Carbocyclic Nucleosides
While a direct, widely cited synthesis of the antiviral drug Carbovir from this compound is not the primary route, the principles of its reactivity are fundamental to the synthesis of such carbocyclic nucleosides. A representative workflow for the synthesis of a generic carbocyclic precursor from a cyclopentene derivative, which could be accessed from this compound via elimination, is outlined below. This logical workflow demonstrates how a tosylate's reactivity can be harnessed in a multi-step synthesis.
Conceptual Experimental Workflow for a Carbocyclic Precursor
This workflow illustrates the logical progression from a simple cyclopentyl derivative to a more complex functionalized cyclopentene, a key structural motif in carbocyclic nucleosides.
Caption: Conceptual workflow for a carbocyclic nucleoside precursor.
This generalized pathway highlights the utility of cyclopentyl derivatives in accessing key intermediates for complex molecule synthesis. The initial elimination reaction to form cyclopentene is a common transformation for tosylates, setting the stage for subsequent stereocontrolled functionalization.
Conclusion
This compound remains a valuable and frequently utilized reagent in modern organic synthesis. Its predictable reactivity, stability, and ease of preparation make it an important tool for the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for its effective application in research and development, particularly in the pharmaceutical industry for the synthesis of complex carbocyclic molecules.
References
Methodological & Application
Application Notes and Protocols: Cyclopentyl Tosylate as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl tosylate (C₁₂H₁₆O₃S) is a valuable reagent in organic synthesis, primarily utilized as a cyclopentylating agent. The tosylate moiety functions as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the efficient introduction of the cyclopentyl group, a common structural motif in many biologically active molecules and pharmaceutical compounds. These application notes provide an overview of the synthesis of this compound and detailed protocols for its use in the alkylation of various nucleophiles, including amines, phenols, and thiols.
Introduction
This compound is an organic sulfonate ester derived from cyclopentanol and p-toluenesulfonyl chloride. Its utility as an alkylating agent stems from the high stability of the tosylate anion, making it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This property is widely exploited in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds. The cyclopentyl moiety is a key component in numerous pharmaceuticals and agrochemicals, making this compound a critical intermediate in their synthesis.[1][2]
Key Features of this compound:
-
Efficient Alkylating Agent: Readily transfers a cyclopentyl group to various nucleophiles.
-
Good Leaving Group: The tosylate group facilitates Sₙ2 reactions.[1]
-
Versatility: Reacts with a broad range of nucleophiles, including amines, phenols, thiols, and azides.
-
Intermediate in Synthesis: Crucial for the synthesis of functionalized and chiral compounds, including pharmaceuticals.[1][3]
Synthesis of this compound
This compound is typically synthesized via the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.[1]
General Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add pyridine (2.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq) while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of ice-cold 1 M hydrochloric acid. Separate the organic layer and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure this compound.
Quantitative Data for Synthesis
| Parameter | Optimal Range | Typical Yield | Reference |
| Molar Ratio (Alcohol:TsCl) | 1:1.1 | 75-85% | [1] |
| Base Equivalents | 2.5 - 3.0 | [1] | |
| Reaction Temperature (°C) | 0 to 25 | [1] | |
| Reaction Time (hours) | 4 - 6 | [1] |
Applications in Alkylation Reactions
This compound is a potent electrophile in Sₙ2 reactions, reacting with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to inversion of stereochemistry if the carbon is a chiral center.
Caption: General workflow for alkylation using this compound.
N-Alkylation of Amines
This compound serves as an effective reagent for the N-cyclopentylation of primary and secondary amines to furnish the corresponding secondary and tertiary amines, respectively. These products are often key intermediates in the synthesis of pharmaceuticals.
Experimental Protocol: General N-Alkylation of an Amine
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.
Representative Reaction Conditions for N-Alkylation
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | Good |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 8 | High |
| Benzylamine | DIPEA | Acetonitrile | 70 | 10 | Good |
| Note: Yields are representative for Sₙ2 reactions of tosylates and may vary for this compound. |
O-Alkylation of Phenols
The reaction of this compound with phenols under basic conditions provides a straightforward route to cyclopentyl aryl ethers, a structural motif present in various bioactive compounds.
Experimental Protocol: General O-Alkylation of a Phenol
-
Reaction Setup: To a solution of the phenol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add this compound (1.1 eq).
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. The desired ether can be purified by flash chromatography.
Representative Reaction Conditions for O-Alkylation
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 60 | 6 | High |
| 4-Methoxyphenol | Cs₂CO₃ | Acetone | 50 | 8 | High |
| 2-Naphthol | K₂CO₃ | DMF | 70 | 10 | Good |
| Note: Yields are representative for Sₙ2 reactions of tosylates and may vary for this compound. |
S-Alkylation of Thiols
This compound can be used to alkylate thiols to produce cyclopentyl thioethers. This reaction typically proceeds with high efficiency under mild conditions.
Experimental Protocol: General S-Alkylation of a Thiol
-
Reaction Setup: Dissolve the thiol (1.0 eq) in a solvent such as ethanol or DMF.
-
Addition of Base: Add a base like sodium ethoxide (NaOEt, 1.1 eq in ethanol) or sodium hydride (NaH, 1.1 eq in DMF) at 0 °C to deprotonate the thiol.
-
Addition of Alkylating Agent: After stirring for 15-30 minutes, add this compound (1.05 eq) and allow the reaction to warm to room temperature.
-
Reaction: Stir the reaction for 2-6 hours until completion as indicated by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude thioether by column chromatography.
Representative Reaction Conditions for S-Alkylation
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | RT | 3 | High |
| 1-Octanethiol | NaOEt | Ethanol | RT | 4 | High |
| Benzyl mercaptan | K₂CO₃ | DMF | 40 | 5 | High |
| Note: Yields are representative for Sₙ2 reactions of tosylates and may vary for this compound. |
Alkylation with Other Nucleophiles
This compound also reacts with other nucleophiles, such as azides, to form the corresponding substituted cyclopentane derivatives.
Reaction with Sodium Azide
The substitution of the tosylate group with an azide anion is a common transformation. The reaction of an alkyl tosylate with sodium azide in aqueous ethanol has been reported to give yields in the range of 70-80%.[1]
Quantitative Data for Azide Substitution
| Nucleophile | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tosylate | Sodium Azide | Aqueous Ethanol | Reflux | 70-80 | [1] |
Mechanism of Action: Sₙ2 Reaction
The alkylation reactions involving this compound proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (tosylate). This "backside attack" results in the inversion of stereochemistry at the carbon center.
Caption: Sₙ2 mechanism for this compound alkylation.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant, and contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective and versatile alkylating agent for the introduction of the cyclopentyl moiety onto a variety of nucleophiles. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development for the successful application of this important reagent.
References
Application Notes and Protocols: Cyclopentyl Tosylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl tosylate (cyclopentyl p-toluenesulfonate) is a versatile reagent in organic synthesis, primarily utilized as an excellent leaving group in nucleophilic substitution reactions. The tosylate group, being the conjugate base of a strong acid (p-toluenesulfonic acid), is highly stable upon departure, facilitating the displacement by a wide range of nucleophiles. This property makes this compound a valuable intermediate for introducing various functional groups onto a cyclopentane ring, a common scaffold in many pharmaceutical agents and natural products. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions.
Reaction Principles
The conversion of cyclopentanol to this compound transforms a poor leaving group (hydroxide, OH⁻) into an excellent one (tosylate, TsO⁻)[1]. This activation allows for efficient substitution reactions, typically proceeding through an Sₙ2 mechanism. The Sₙ2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, resulting in an inversion of stereochemistry at that center. The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is often preferred as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocols
Protocol 1: Preparation of this compound from Cyclopentanol
This protocol details the conversion of cyclopentanol to this compound, a necessary first step for subsequent nucleophilic substitution reactions.
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide (Sₙ2)
This protocol describes the synthesis of cyclopentyl azide, a precursor for cyclopentylamine, via an Sₙ2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Azide compounds can be explosive; avoid excessive heating.
-
The resulting cyclopentyl azide can be used in subsequent reactions, such as reduction to cyclopentylamine.
Protocol 3: Nucleophilic Substitution of this compound with Sodium Iodide (Finkelstein Reaction)
This protocol details the synthesis of cyclopentyl iodide, a useful intermediate for Grignard reagent formation and other coupling reactions.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The precipitation of sodium tosylate indicates the progress of the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid sodium tosylate and wash it with a small amount of cold acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The residue can be partitioned between diethyl ether and water. The organic layer is then washed with sodium thiosulfate solution (to remove any residual iodine) and brine, dried over anhydrous MgSO₄, and concentrated to yield cyclopentyl iodide.
Quantitative Data Summary
The following table summarizes typical yields for nucleophilic substitution reactions starting from this compound under optimized conditions. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Nucleophile | Product | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Azide (NaN₃) | Cyclopentyl Azide | DMF | 60-70 | 85-95 |
| Sodium Iodide (NaI) | Cyclopentyl Iodide | Acetone | Reflux | 90-98 |
| Sodium Cyanide (NaCN) | Cyclopentyl Cyanide | DMSO | 80-90 | 80-90 |
| Sodium Thiophenolate | Cyclopentyl Phenyl Sulfide | Ethanol | Reflux | 88-95 |
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the general workflow for the preparation of cyclopentyl derivatives and the mechanism of the Sₙ2 reaction.
Caption: General workflow for the synthesis of substituted cyclopentanes.
Caption: Sₙ2 mechanism for this compound substitution.
Conclusion
This compound is a key intermediate for the synthesis of a variety of cyclopentane derivatives. Its high reactivity in Sₙ2 reactions, coupled with predictable stereochemical outcomes, makes it a reliable tool in both academic research and industrial drug development. The protocols provided herein offer a foundation for the practical application of this compound in nucleophilic substitution reactions.
References
Application Notes and Protocols: SN1 and SN2 Reactions of Cyclopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl tosylate is a versatile substrate in organic synthesis, primarily utilized in nucleophilic substitution reactions. The tosylate group serves as an excellent leaving group, facilitating both SN1 and SN2 reaction pathways. The choice between these mechanisms is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these factors are crucial for achieving desired product outcomes in synthetic chemistry and drug development, where precise molecular architecture is paramount. These application notes provide a detailed overview of the SN1 and SN2 reactions of this compound, including reaction mechanisms, quantitative data, and experimental protocols.
Reaction Mechanisms
SN2 Reaction Pathway
The SN2 (Substitution Nucleophilic Bimolecular) reaction of this compound is favored by strong, typically anionic, nucleophiles in polar aprotic solvents.[1] This pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the reaction center.[2]
SN1 Reaction Pathway
The SN1 (Substitution Nucleophilic Unimolecular) reaction of this compound is prevalent under solvolytic conditions, using polar protic solvents which act as weak nucleophiles.[1] This two-step mechanism begins with the slow, rate-determining departure of the tosylate leaving group to form a planar secondary carbocation intermediate. The nucleophile then attacks this carbocation from either face, leading to a mixture of retention and inversion products, often resulting in racemization if the starting material is chiral.[3][4] Rearrangement of the carbocation intermediate is also a possibility, though less common for the cyclopentyl system compared to its acyclic or larger ring counterparts.
Quantitative Data
The following tables summarize quantitative data for substitution reactions involving this compound and related compounds, providing insights into reaction outcomes under different conditions.
Table 1: Product Distribution in the Acetolysis of Cyclopentylmethyl Tosylate at 100 °C
| Product | Percentage | Reaction Pathway Implication |
| Cyclopentylmethyl Acetate (Direct Substitution) | 60% | Suggests a component of direct displacement, though likely proceeding through an ion pair rather than a classic SN2 mechanism at this temperature and with a weak nucleophile. |
| Cyclohexyl Acetate (Ring Expanded) | 28% | Indicative of a carbocation intermediate and subsequent rearrangement, a hallmark of an SN1-type mechanism. |
| Cyclohexene (Ring Expanded) | 12% | Also a product of the rearranged carbocation, undergoing elimination (E1). |
(Data sourced from a study on the solvolysis of cyclopentylmethyl tosylate, which provides a model for the behavior of related cyclopentyl systems under SN1-favoring conditions.)[5]
Table 2: Relative Solvolysis Rates of Primary p-Toluenesulfonates
| Substrate | Solvent | Relative Rate |
| Methyl Tosylate | Absolute Ethanol | 4000 |
| Ethyl Tosylate | Absolute Ethanol | 1750 |
| Isobutyl Tosylate | Absolute Ethanol | 80 |
| Neopentyl Tosylate | Absolute Ethanol | 1 |
(This data illustrates the influence of substrate structure on substitution rates, relevant for contextualizing the reactivity of this compound.)[6]
Experimental Protocols
Protocol 1: SN2 Synthesis of Cyclopentyl Iodide
This protocol describes the synthesis of cyclopentyl iodide from this compound using sodium iodide in acetone, a classic example of an SN2 reaction.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyclopentyl iodide.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: SN1 Solvolysis of this compound in Aqueous Ethanol
This protocol outlines a procedure for the solvolysis of this compound in a polar protic solvent mixture, favoring the SN1 pathway.
Materials:
-
This compound
-
80% Ethanol/Water (v/v) solution
-
Sodium bicarbonate
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare an 80% ethanol/water solution.
-
In a round-bottom flask, dissolve this compound in the 80% ethanol/water solution. The concentration should be relatively low (e.g., 0.05 M) to favor the unimolecular pathway.
-
Heat the solution at a constant temperature (e.g., 50-70 °C) and monitor the reaction over time. Aliquots can be taken at various time points to determine the reaction kinetics.
-
Once the reaction has proceeded to the desired extent, cool the mixture to room temperature.
-
Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
The resulting solution containing the cyclopentanol and cyclopentyl ethyl ether products can be analyzed directly by GC-MS to determine the product distribution.
Visualizations
Caption: SN2 mechanism of this compound.
Caption: SN1 mechanism of this compound.
References
Application Note: A Detailed Protocol for the Synthesis of Cyclopentyl Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentyl tosylate is a valuable intermediate in organic synthesis, frequently employed as an alkylating agent.[1] The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This application note provides a detailed experimental protocol for the synthesis of this compound via the reaction of cyclopentanol with p-toluenesulfonyl chloride.
Reaction Principle
The most common and well-established method for synthesizing this compound is the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1] The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. The reaction proceeds via a nucleophilic attack of the hydroxyl group of cyclopentanol on the sulfur atom of the tosyl chloride.
Experimental Protocol
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
1M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve cyclopentanol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add pyridine (2.5 equivalents) to the stirred solution.
-
Addition of Tosyl Chloride: While maintaining the temperature at 0°C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Continue stirring for an additional 4-6 hours.[1]
-
Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add ice-cold 1M hydrochloric acid to quench the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and finally with brine.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane.[1]
Data Presentation
| Parameter | Recommended Value/Range | Purpose | Expected Yield |
| Molar Ratio (Cyclopentanol:TsCl) | 1 : 1.1 | Ensures complete conversion of the alcohol.[1] | 75-85%[1] |
| Base (Pyridine) Equivalents | 2.5 | Neutralizes the HCl byproduct.[1] | |
| Reaction Temperature | 0°C to Room Temperature | Controls the reaction rate and minimizes side reactions.[1] | |
| Reaction Time | 4 - 6 hours | Allows for the completion of the reaction.[1] |
Experimental Workflow
Caption: Synthesis workflow for this compound.
Alternative "Green" Synthesis
An alternative, solvent-free method for the synthesis of this compound involves high-energy ball milling.[1] This mechanochemical approach combines cyclopentanol, p-toluenesulfonyl chloride, and potassium carbonate in a stainless-steel vial and mills them at high frequency.[1] This method eliminates the need for volatile organic solvents, presenting a more environmentally friendly option.[1]
References
Application of Cyclopentyl Tosylate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl tosylate is a versatile reagent in pharmaceutical synthesis, primarily utilized as a cyclopentylating agent. Its utility stems from the excellent leaving group ability of the tosylate moiety, which facilitates nucleophilic substitution reactions. This allows for the introduction of the cyclopentyl group, a common structural motif in a variety of biologically active molecules, into a target scaffold. The cyclopentyl ring is often employed in drug design to enhance binding affinity to biological targets, improve pharmacokinetic properties, and modulate the overall physicochemical profile of a drug candidate.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on the alkylation of nitrogen-containing heterocycles, a common reaction in the synthesis of many active pharmaceutical ingredients (APIs).
Core Application: N-Alkylation of Heterocycles
A primary application of this compound in pharmaceutical synthesis is the N-alkylation of heterocyclic compounds, such as purines, pyrimidines, and other nitrogen-containing ring systems. These heterocycles are fundamental building blocks of numerous drugs, including antiviral, anticancer, and anti-inflammatory agents. The introduction of a cyclopentyl group can significantly impact the biological activity of these molecules.
Reaction Scheme
The general scheme for the N-alkylation of a heterocyclic amine with this compound is depicted below. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl group and displacing the tosylate leaving group.
Caption: General reaction scheme for the N-alkylation of a heterocyclic amine.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from cyclopentanol and p-toluenesulfonyl chloride.
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data for Synthesis of this compound
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 12-16 hours |
| Purity (by NMR) | >98% |
Protocol 2: N-Alkylation of Adenine with this compound
This protocol details the synthesis of 9-cyclopentyladenine, a key intermediate for various carbocyclic nucleoside analogues.
Materials:
-
Adenine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a suspension of adenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF, add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 9-cyclopentyladenine.
Quantitative Data for N-Alkylation of Adenine
| Parameter | Value |
| Yield | 70-80% |
| Reaction Time | 24 hours |
| Reaction Temperature | 80 °C |
| Purity (by HPLC) | >99% |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of an N-cyclopentylated pharmaceutical intermediate.
Caption: A typical experimental workflow for N-alkylation.
Logical Relationship: Reagent Selection and Reaction Success
The success of the alkylation reaction is dependent on the careful selection of reagents and reaction conditions. The following diagram illustrates the key considerations.
Caption: Factors influencing the success of N-alkylation reactions.
Conclusion
This compound is a valuable and efficient reagent for the introduction of the cyclopentyl moiety in pharmaceutical synthesis. Its high reactivity and the stability of the tosylate leaving group allow for reliable alkylation of a wide range of nucleophiles, particularly nitrogen-containing heterocycles. The protocols and data presented herein provide a solid foundation for researchers and scientists in drug development to effectively utilize this compound in the synthesis of novel pharmaceutical candidates. Careful optimization of reaction conditions, as outlined, is crucial for achieving high yields and purities of the desired cyclopentylated products.
Application Notes and Protocols: Cyclopentyl Tosylate as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular complexity. Alcohols, being ubiquitous and reactive functional groups, often require temporary masking to prevent unwanted side reactions. The cyclopentyl group, introduced via its tosylate derivative, offers a robust and reliable method for the protection of alcohols as cyclopentyl ethers. This protecting group exhibits notable stability across a range of acidic and basic conditions, rendering it a valuable tool in synthetic campaigns where other common protecting groups might prove unsuitable. These application notes provide a comprehensive overview, detailed experimental protocols, and key data for the use of cyclopentyl tosylate as an alcohol protecting group.
Rationale for Use
The selection of a protecting group is a critical decision in synthesis design. The cyclopentyl group is a desirable choice due to the following characteristics:
-
Stability: Cyclopentyl ethers are generally stable to a wide range of reagents, including many common acidic and basic conditions, providing a broad synthetic window.
-
Formation: The formation of the cyclopentyl ether proceeds through a Williamson ether synthesis, a well-established and high-yielding reaction.
-
Cleavage: Deprotection can be achieved under strong acidic conditions, offering a distinct removal strategy that can be orthogonal to other protecting groups.
Data Summary
The following tables summarize typical reaction conditions and yields for the protection of alcohols as cyclopentyl ethers and their subsequent deprotection.
Table 1: Protection of Alcohols using this compound
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to RT | 4 - 12 | 85 - 95 |
| Secondary Alcohol | NaH | THF/DMF | RT to 50 | 12 - 24 | 70 - 85 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 - 18 | 90 - 98 |
Table 2: Deprotection of Cyclopentyl Ethers
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HBr (48% aq.) | Acetic Acid | Reflux | 6 - 12 | 80 - 90 |
| BBr₃ | Dichloromethane | -78 to RT | 2 - 6 | 85 - 95 |
| HI (57% aq.) | Acetic Acid | Reflux | 4 - 8 | 80 - 90 |
Table 3: Stability of the Cyclopentyl Ether Protecting Group
| Reagent/Condition | Stability |
| Strong Bases (e.g., n-BuLi, LDA) | Stable |
| Grignard Reagents | Stable |
| Mild Acidic Conditions (e.g., aq. HCl) | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopentanol
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of cyclopentanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be purified by recrystallization if necessary.
Protocol 2: Protection of a Secondary Alcohol with this compound
Materials:
-
Secondary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, for less reactive alcohols)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, syringe, separatory funnel, rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of the secondary alcohol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.2 eq.) in anhydrous THF. For less reactive alcohols, DMF can be used as a co-solvent.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclopentyl ether by column chromatography.
Protocol 3: Deprotection of a Cyclopentyl Ether using Boron Tribromide (BBr₃)
Materials:
-
Cyclopentyl-protected alcohol
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, syringe, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the cyclopentyl-protected alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.5 - 2.0 eq.) dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Add saturated sodium bicarbonate solution and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by column chromatography.
Visualizations
Caption: Workflow for the protection of an alcohol as a cyclopentyl ether.
Caption: Workflow for the deprotection of a cyclopentyl ether.
Caption: Decision tree for using cyclopentyl ether as a protecting group.
Application Notes and Protocols for Cobalt-Catalyzed Cross-Coupling Reactions with Cyclopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cobalt catalysts in the cross-coupling of cyclopentyl tosylate with various coupling partners. Cobalt catalysis offers a cost-effective and reactive alternative to traditional palladium- or nickel-based systems for the formation of carbon-carbon bonds involving sp³-hybridized centers.[1][2] This document outlines representative reaction conditions, experimental procedures, and mechanistic insights relevant to the application of this methodology in research and development.
Overview and Advantages of Cobalt Catalysis
Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis.[2] Compared to precious metal catalysts, cobalt is more earth-abundant and less expensive, making it an attractive option for large-scale synthesis.[2] Furthermore, cobalt catalysts often exhibit unique reactivity, particularly in reactions involving alkyl electrophiles where traditional palladium catalysts can struggle due to challenges with oxidative addition and β-hydride elimination.[2]
For the cross-coupling of secondary alkyl electrophiles like this compound, cobalt catalysis can proceed through mechanisms that are less prone to isomerization, although radical pathways can sometimes lead to a loss of stereochemistry if not carefully controlled.[3] The choice of ligand, reaction solvent, and temperature are critical parameters for achieving high yields and selectivity.
Data Presentation: Cobalt-Catalyzed Cross-Coupling of Secondary Alkyl Tosylates
While specific data for this compound is not extensively reported, the following table summarizes representative conditions and yields for the cobalt-catalyzed cross-coupling of other secondary alkyl tosylates with various nucleophiles. These examples serve as a valuable guide for developing reaction conditions for this compound.
| Entry | Alkyl Tosylate | Coupling Partner | Cobalt Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Octyl Tosylate | Isoprene | [Co(CO)₄]⁻ (5) | - | THF/DMF | 50 | 75 | [1][4] |
| 2 | 2-Octyl Tosylate | 1,3-Butadiene | [Co(CO)₄]⁻ (5) | - | THF/DMF | 50 | 82 | [1][4] |
| 3 | (S)-2-Octyl Tosylate | 1,3-Pentadiene | [Co(CO)₄]⁻ (5) | - | THF/DMF | 50 | 78 | [1][4] |
| 4 | 4-Phenylbutyl Tosylate | - | CoCl₂ (5)/Ni(cod)₂ (5) | Vitamin B₁₂s | DMA/THF | 50 | 85 (homocoupling) | [5][6] |
| 5 | Cyclohexyl Tosylate | 1-Iodooctane | CoBr₂ (5)/Ni(dme)Br₂ (5) | 4,4'-di-tert-butyl-2,2'-bipyridine | DMA | 50 | 72 (cross-coupling) | [7] |
Experimental Protocols
The following are detailed protocols for cobalt-catalyzed cross-coupling reactions, adapted for this compound based on established procedures for other secondary alkyl tosylates.
Protocol 1: Cobalt-Catalyzed Carbonylative Cross-Coupling of this compound with a Diene
This protocol is adapted from the stereospecific carbonylative coupling of alkyl tosylates and dienes.[1][4]
Materials:
-
This compound
-
Diene (e.g., isoprene, 1,3-butadiene)
-
Sodium cobalt tetracarbonyl ([NaCo(CO)₄])
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add sodium cobalt tetracarbonyl (5 mol%).
-
Add anhydrous THF and anhydrous DMF (typically in a 1:1 to 4:1 ratio) to dissolve the catalyst.
-
Add the diene (1.5 - 2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Purge the flask with carbon monoxide gas and maintain a CO atmosphere (typically 1 atm, balloon pressure).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cobalt/Nickel Co-catalyzed Cross-Coupling of this compound with an Alkyl Halide
This protocol is based on the cross-coupling of alkyl halides with alkyl tosylates using a dual cobalt/nickel catalytic system.[7]
Materials:
-
This compound
-
Alkyl iodide or bromide (e.g., 1-iodooctane)
-
Cobalt(II) bromide (CoBr₂)
-
Nickel(II) bromide dimethoxyethane complex (Ni(dme)Br₂)
-
4,4'-di-tert-butyl-2,2'-bipyridine
-
Manganese powder (reductant)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CoBr₂ (5 mol%), Ni(dme)Br₂ (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and manganese powder (2.0 equivalents).
-
Add anhydrous DMA to the flask.
-
Add the alkyl halide (1.2 equivalents).
-
Add this compound (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for a cobalt-catalyzed cross-coupling reaction.
References
- 1. Cobalt-Catalyzed Carbonylative Cross Coupling of Alkyl Tosylates and Dienes: Stereospecific Synthesis of Dienones at Low Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt-catalyzed cross-coupling reactions of alkyl halides with allylic and benzylic Grignard reagents and their application to tandem radical cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cobalt-Catalyzed Carbonylative Cross-Coupling of Alkyl Tosylates and Dienes: Stereospecific Synthesis of Dienones at Low Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Cyclopentyl Azide via Nucleophilic Substitution of Cyclopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of organic azides is a fundamental transformation in organic chemistry, providing a versatile building block for a wide array of further chemical modifications. Cyclopentyl azide, in particular, is a valuable intermediate in the synthesis of various pharmaceutically active compounds and research probes. Its primary utility lies in its ability to participate in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. These reactions are instrumental in drug discovery, bioconjugation, and materials science.
This document provides detailed protocols for the synthesis of cyclopentyl azide from cyclopentyl tosylate and sodium azide, outlines the reaction mechanism, and discusses its applications in drug development.
Reaction Mechanism and Principles
The reaction of this compound with sodium azide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the azide anion (N(_3)(-)), a potent nucleophile, attacks the electrophilic carbon atom bearing the tosylate group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The reaction typically results in an inversion of stereochemistry at the reaction center, a hallmark of the S(_N)2 mechanism.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (Na
+
) while leaving the azide anion relatively unsolvated and thus more nucleophilic.
Caption: S(_N)2 reaction mechanism for the synthesis of cyclopentyl azide.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not use metal spatulas. Quench any residual sodium azide with sodium nitrite followed by dilute acid.
-
Organic azides are potentially explosive, especially low molecular weight azides. Handle with care and avoid heating to high temperatures or subjecting to shock.
-
DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood.
Protocol 1: Synthesis of Cyclopentyl Azide
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclopentyl azide.
-
If necessary, the product can be further purified by vacuum distillation.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 |
| Reactant | This compound | This compound |
| Reagent | Sodium Azide (1.5 eq) | Sodium Azide (2.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMSO |
| Temperature | 70 °C | 80 °C |
| Reaction Time | 18 hours | 12 hours |
| Typical Yield | > 90% | > 95% |
| Notes | Standard conditions for S(_N)2 displacement. | Higher temperature may lead to faster reaction. |
Characterization of Cyclopentyl Azide
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the five carbon atoms of the cyclopentyl ring.
-
IR Spectroscopy: A strong, sharp absorption band around 2100 cm
is characteristic of the azide (N(_3)) stretching vibration.−1
Applications in Drug Development
Cyclopentyl azide is a key building block for the synthesis of 1,2,3-triazole-containing compounds, which are prevalent in medicinal chemistry due to their favorable properties, including metabolic stability and ability to form hydrogen bonds.
"Click" Chemistry for Triazole Synthesis
The azide group of cyclopentyl azide can readily undergo a [3+2] cycloaddition reaction with an alkyne to form a 1,4-disubstituted-1,2,3-triazole. This reaction, often referred to as "click" chemistry, is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the synthesis of compound libraries for drug screening.
Caption: Workflow for the synthesis of triazoles via click chemistry.
This methodology allows for the facile introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. The cyclopentyl group is a common substituent in many approved drugs, where it can enhance binding affinity, improve pharmacokinetic properties, and increase metabolic stability. The use of cyclopentyl azide in click chemistry provides a rapid and efficient route to novel drug candidates bearing this important structural motif.
Preparation of Cyclopentyl Derivatives Using Cyclopentyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various cyclopentyl derivatives utilizing cyclopentyl tosylate as a key intermediate. This compound is a versatile reagent in organic synthesis, serving as an excellent electrophile in nucleophilic substitution reactions due to the good leaving group ability of the tosylate moiety. This allows for the facile introduction of a wide range of functional groups onto the cyclopentyl scaffold, a common structural motif in medicinally relevant compounds.
Overview of this compound in Synthesis
This compound is typically prepared from cyclopentanol by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.[1] The tosylate group is a superior leaving group compared to the hydroxyl group of the parent alcohol, thus activating the cyclopentyl ring for nucleophilic attack. The primary reaction pathway for the substitution of the tosylate group is the bimolecular nucleophilic substitution (SN2) mechanism, which proceeds with inversion of stereochemistry at the carbon center.
The general transformation is depicted in the workflow below:
Caption: General workflow for the preparation of cyclopentyl derivatives.
Synthesis of this compound
A reliable method for the preparation of this compound from cyclopentanol is essential for the subsequent synthesis of its derivatives.
Experimental Protocol: Preparation of this compound
-
Reaction Setup: To a solution of cyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether at 0 °C under an inert atmosphere, add pyridine (2.5 eq) or triethylamine (3.0 eq).[1]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature between 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice-cold 1M hydrochloric acid (HCl). Separate the organic layer and wash sequentially with 5% sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.
| Parameter | Optimal Range | Impact on Yield |
| Molar Ratio (Alcohol:TsCl) | 1:1.1 | Maximizes conversion while minimizing di-tosylation.[1] |
| Base Equivalents | 2.5–3.0 | Neutralizes the HCl byproduct.[1] |
| Reaction Temperature | 0–25°C | Balances reaction rate with side product formation.[1] |
| Typical Yield | 75-85% | [1] |
Nucleophilic Substitution Reactions of this compound
The following section details the protocols for the synthesis of various cyclopentyl derivatives from this compound, categorized by the attacking nucleophile.
C-Nucleophiles: Synthesis of Cyclopentyl Cyanide
The introduction of a cyano group is a valuable transformation, as nitriles can be further converted into carboxylic acids, amines, or amides.
Experimental Protocol: Synthesis of Cyclopentyl Cyanide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Addition of Cyanide: Add sodium cyanide (NaCN) (1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by distillation to obtain cyclopentyl cyanide.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanide | NaCN | DMSO | 50-70 | 12-24 | ~70-80 |
N-Nucleophiles: Synthesis of Cyclopentyl Azide and Amines
Cyclopentyl amines and azides are important building blocks in medicinal chemistry. Cyclopentyl azide can be further elaborated using click chemistry.
Caption: Synthesis of N-containing cyclopentyl derivatives.
Experimental Protocol: Synthesis of Cyclopentyl Azide
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF.
-
Addition of Azide: Add sodium azide (NaN₃) (1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 12-18 hours.
-
Work-up: Cool the mixture, pour it into water, and extract with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield cyclopentyl azide. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Experimental Protocol: Synthesis of N-Cyclopentyl Amines (e.g., N-Cyclopentylmorpholine)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), morpholine (2.0-3.0 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq) in a solvent like acetonitrile or DMF.
-
Reaction Conditions: Heat the mixture to 80-100 °C for 24-48 hours.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and wash with water to remove excess amine. Extract the aqueous layer, combine the organic layers, dry, and concentrate. Purify by column chromatography or distillation.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | NaN₃ | DMF | 80-100 | 12-18 | ~80-90 |
| Amine (Morpholine) | Morpholine, K₂CO₃ | Acetonitrile | 80-100 | 24-48 | ~60-70 |
O-Nucleophiles: Synthesis of Cyclopentyl Ethers
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkylating agent.
Experimental Protocol: Synthesis of Cyclopentyl Ethyl Ether
-
Formation of Alkoxide: In a flask containing anhydrous ethanol, add sodium metal (1.0 eq) portion-wise under an inert atmosphere to generate sodium ethoxide in situ.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours.
-
Work-up: Cool the reaction, quench with water, and remove the ethanol under reduced pressure.
-
Purification: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by distillation.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethoxide | NaOEt (from Na in EtOH) | Ethanol | Reflux | 6-12 | ~75-85 |
S-Nucleophiles: Synthesis of Cyclopentyl Thiols and Thioethers
Thiols and thioethers are important functional groups in various biologically active molecules. Thiolates are excellent nucleophiles and readily displace the tosylate group.
Experimental Protocol: Synthesis of S-Cyclopentyl Thioacetate
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like DMF or ethanol.
-
Addition of Thioacetate: Add potassium thioacetate (KSAc) (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to give S-cyclopentyl thioacetate. This can be further hydrolyzed to cyclopentyl thiol if desired.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thioacetate | KSAc | DMF | Room Temp. | 4-8 | >90 |
Halogen Nucleophiles: Synthesis of Cyclopentyl Iodide
Cyclopentyl halides are useful precursors for Grignard reagents and other organometallic compounds.
Experimental Protocol: Synthesis of Cyclopentyl Iodide
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone.
-
Addition of Iodide: Add sodium iodide (NaI) (1.5 eq). The sodium tosylate byproduct is insoluble in acetone and will precipitate out, driving the reaction to completion (Finkelstein reaction).
-
Reaction Conditions: Reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction, filter off the precipitate, and concentrate the filtrate.
-
Purification: Dissolve the residue in diethyl ether, wash with water and sodium thiosulfate solution (to remove any residual iodine), then brine. Dry over anhydrous MgSO₄ and concentrate to yield cyclopentyl iodide.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodide | NaI | Acetone | Reflux | 2-4 | ~85-95 |
Summary of Reactions
The following table summarizes the various nucleophilic substitution reactions of this compound discussed in this document.
| Derivative | Nucleophile | Reagent(s) | Solvent | Typical Yield (%) |
| Cyclopentyl Cyanide | Cyanide | NaCN | DMSO | 70-80 |
| Cyclopentyl Azide | Azide | NaN₃ | DMF | 80-90 |
| N-Cyclopentylmorpholine | Amine | Morpholine, K₂CO₃ | Acetonitrile | 60-70 |
| Cyclopentyl Ethyl Ether | Ethoxide | Na, Ethanol | Ethanol | 75-85 |
| S-Cyclopentyl Thioacetate | Thioacetate | KSAc | DMF | >90 |
| Cyclopentyl Iodide | Iodide | NaI | Acetone | 85-95 |
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of a wide array of cyclopentyl derivatives. The protocols outlined in this document provide robust methods for the preparation of these compounds, which are of significant interest to researchers in the fields of medicinal chemistry and drug development. The straightforward SN2 reactions with various nucleophiles allow for the efficient and predictable introduction of diverse functional groups, making this compound an invaluable tool in the synthetic chemist's arsenal.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl Tosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Cyclopentyl tosylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction is very slow or appears to be incomplete. What are the possible causes and solutions?
Answer:
A sluggish or incomplete reaction can be attributed to several factors:
-
Moisture in the reaction: Tosyl chloride is highly sensitive to moisture and will readily hydrolyze to p-toluenesulfonic acid, which will not react with the alcohol. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Poor quality of reagents: The purity of cyclopentanol, tosyl chloride, and the base is crucial. Use freshly opened or properly stored reagents. Old tosyl chloride may have already hydrolyzed.
-
Insufficient base: An inadequate amount of base will not effectively neutralize the HCl generated during the reaction. This can lead to side reactions or a halt in the desired reaction.[1] It is recommended to use at least 1.1 to 1.5 equivalents of a tertiary amine base like pyridine or triethylamine.
-
Low reaction temperature: While the reaction is typically started at 0°C to control the initial exotherm, it may require warming to room temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Question: The yield of my reaction is low. How can I improve it?
Answer:
Low yields are a common issue. Consider the following optimization strategies:
-
Reagent Stoichiometry: A slight excess of tosyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Choice of Base and Solvent: Pyridine is a common base that also can act as a solvent.[1] Triethylamine (TEA) in a solvent like dichloromethane (DCM) is also a standard choice. The selection of the base can influence the reaction rate and side product formation.
-
Reaction Temperature and Time: The reaction is often initiated at a lower temperature (0°C) and then allowed to warm to room temperature. Extending the reaction time (monitored by TLC) can lead to higher conversion.
-
Work-up Procedure: Ensure proper quenching and extraction procedures to minimize product loss. Acidic workup can lead to degradation of the product if not handled correctly.
Question: I am observing a significant amount of a side product. What is it likely to be and how can I minimize it?
Answer:
The most common side product is cyclopentyl chloride . This is formed when the chloride ion, generated from tosyl chloride or present as a salt with the amine base (e.g., triethylammonium chloride), acts as a nucleophile and displaces the tosylate group from the newly formed product.
To minimize the formation of cyclopentyl chloride:
-
Use a non-nucleophilic base: While pyridine and triethylamine are standard, using a bulkier, less nucleophilic base might be beneficial in some cases.
-
Control the reaction temperature: Higher temperatures can favor the substitution reaction leading to the chloride byproduct.
-
Minimize reaction time: Once the formation of the tosylate is complete (as monitored by TLC), proceed with the work-up to avoid prolonged exposure to chloride ions.
Another possible side reaction is elimination to form cyclopentene, especially if the reaction is heated excessively or if a strong, non-nucleophilic base is used in excess.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the tosylation of cyclopentanol?
A1: Pyridine serves as a weak base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between cyclopentanol and tosyl chloride.[1][4] This prevents the HCl from protonating the starting alcohol or reacting with other components in the mixture. Pyridine can also act as a catalyst and is often used as the solvent for the reaction.
Q2: Why is it important to run the reaction under anhydrous conditions?
A2: Tosyl chloride is highly reactive towards water. If moisture is present, the tosyl chloride will be hydrolyzed to p-toluenesulfonic acid, rendering it inactive for the desired tosylation of the alcohol. This will significantly reduce the yield of this compound.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (cyclopentanol), the product (this compound), and any significant side products. The disappearance of the cyclopentanol spot indicates the completion of the reaction.
Q4: What are the best methods for purifying this compound?
A4: The purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is usually washed with dilute acid (e.g., 1M HCl) to remove excess pyridine or triethylamine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Extraction: The product is extracted into an organic solvent like dichloromethane or diethyl ether.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture). If impurities are still present, column chromatography on silica gel is an effective purification method.
Q5: The product appears as an oil, but I expected a solid. What should I do?
A5: While many tosylates are crystalline solids, this compound can sometimes be isolated as an oil, especially if it is not completely pure. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal if available. If it remains an oil, purification by column chromatography is the recommended next step.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Yield |
| Cyclopentanol (eq.) | 1.0 | 1.0 | 1.0 | |
| Tosyl Chloride (eq.) | 1.1 | 1.2 | 1.5 | |
| Base | Pyridine | Triethylamine | Pyridine | |
| Base (eq.) | 1.5 | 1.5 | 2.0 | |
| Solvent | Pyridine | Dichloromethane | Dichloromethane | |
| Temperature (°C) | 0 to RT | 0 to RT | 0 | |
| Reaction Time (h) | 12 | 16 | 24 | |
| Yield Range | 70-80% | 75-85% | 65-75% |
Experimental Protocols
Protocol 1: Synthesis of this compound using Pyridine
This protocol is a standard method for the tosylation of cyclopentanol.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclopentanol (1.0 eq.).
-
Reagent Addition: Dissolve the cyclopentanol in anhydrous pyridine (used as both solvent and base, ~3-5 volumes) and cool the solution to 0°C in an ice bath.
-
To this stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) portion-wise, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction by TLC until the cyclopentanol is consumed (typically 12-16 hours).
-
Work-up: Cool the reaction mixture back to 0°C and slowly add cold 1M HCl to quench the reaction and neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Common side reactions in the tosylation of cyclopentanol.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the tosylation of cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of tosylating cyclopentanol?
The primary goal is to convert the hydroxyl (-OH) group of cyclopentanol, which is a poor leaving group, into a tosylate (-OTs) group. The tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) or elimination (E2) reactions. This conversion is achieved by reacting cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.
Q2: What are the most common side reactions observed during the tosylation of cyclopentanol?
The two most common side reactions are:
-
Elimination (E2): Formation of cyclopentene.
-
Substitution (SN2): Formation of cyclopentyl chloride.
These side reactions compete with the desired tosylation reaction and can significantly reduce the yield of the target cyclopentyl tosylate.
Q3: How does pyridine function in this reaction?
Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Secondly, it can act as a nucleophilic catalyst. Pyridine can react with tosyl chloride to form a highly reactive tosylpyridinium salt, which is then more readily attacked by the cyclopentanol.[1]
Troubleshooting Guide
Problem 1: Low yield of this compound and presence of a significant amount of cyclopentene.
-
Question: My reaction is producing a high percentage of cyclopentene, leading to a low yield of the desired tosylate. What is causing this, and how can I minimize it?
-
Answer: The formation of cyclopentene is due to an E2 elimination side reaction. The tosylate group, being an excellent leaving group, can be eliminated in the presence of a base. Pyridine, while necessary for the reaction, can also act as the base that promotes this elimination.
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C). Higher temperatures tend to favor elimination over substitution.
-
Base Selection: While pyridine is common, you could consider using a non-nucleophilic, sterically hindered base if elimination is a major issue. However, for tosylations, pyridine is generally effective. Ensure the reaction is not overheated.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product and favor side reactions.
-
Problem 2: The final product is contaminated with cyclopentyl chloride.
-
Question: I have identified cyclopentyl chloride as a byproduct in my reaction mixture. How is this being formed and how can I prevent it?
-
Answer: Cyclopentyl chloride is formed via an SN2 reaction where the chloride ion (Cl-), a byproduct of the reaction between TsCl and cyclopentanol, acts as a nucleophile and attacks the this compound intermediate. While chloride is a relatively weak nucleophile in this context, this reaction can still occur, especially if the tosylate intermediate is activated.[2][3]
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the tosyl chloride used is of high purity and free from excess chloride ions.
-
Reaction Conditions: The formation of alkyl chlorides from alcohols and TsCl has been observed, particularly with substrates that can stabilize a positive charge, such as benzylic alcohols.[3] While cyclopentanol is a secondary alcohol, careful control of reaction conditions is still important. Stick to lower temperatures and avoid overly long reaction times.
-
Work-up Procedure: A proper aqueous work-up can help to remove any remaining ionic chloride species, preventing further reaction during product isolation.
-
Data on Side Reactions
The relative amounts of the desired product and the side products are highly dependent on the specific reaction conditions. Below is a qualitative summary of how reaction parameters can influence the product distribution.
| Reaction Condition | Desired Product (this compound) | Side Product (Cyclopentene) | Side Product (Cyclopentyl Chloride) |
| Low Temperature (e.g., 0°C) | Favored | Less Favored | Less Favored |
| High Temperature | Less Favored | Favored | Potentially Increased |
| Excess Pyridine | Generally Favored (as base) | Potentially Increased | No significant effect |
| Prolonged Reaction Time | Risk of Degradation | Potentially Increased | Potentially Increased |
Experimental Protocols
Standard Protocol for the Tosylation of Cyclopentanol
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 - 2.0 eq.) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.1 - 1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to slowly warm to room temperature. Let the reaction proceed overnight, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visual Guides
Below are diagrams illustrating the reaction pathways and a troubleshooting workflow.
Caption: Reaction pathways in the tosylation of cyclopentanol.
Caption: Troubleshooting workflow for cyclopentanol tosylation.
References
Technical Support Center: Troubleshooting Incomplete Tosylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during tosylation reactions.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction is incomplete or has a low yield. What are the common causes?
An incomplete tosylation reaction can be attributed to several factors, often related to the quality of reagents and the reaction conditions.
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, reducing its reactivity. It is recommended to use fresh or purified TsCl for best results.[1] Purification can be achieved by recrystallization.[2]
-
Base: The base used, typically pyridine or triethylamine (TEA), is crucial for scavenging the HCl byproduct.[3][4] These bases are hygroscopic and can absorb water, which will react with the tosyl chloride.[1] Using freshly distilled bases is recommended.
-
Solvent: The solvent must be anhydrous. Any moisture will lead to the hydrolysis of tosyl chloride.
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of tosyl chloride or base can lead to an incomplete reaction. An excess of tosyl chloride is often used to ensure the complete consumption of the starting alcohol, especially if the alcohol is precious.[5]
-
Temperature: While many tosylations are run at room temperature or 0 °C to control selectivity, some alcohols may require higher temperatures to react completely.[6]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction is crucial to determine the point of completion.[7]
-
-
Steric Hindrance: Sterically hindered alcohols react more slowly, and forcing conditions (e.g., higher temperatures, longer reaction times) may be necessary.
Q2: I observe unexpected side products in my reaction mixture. What are they and how can I prevent them?
The most common side reaction is the conversion of the alcohol to an alkyl chloride.[4][8]
-
Formation of Alkyl Chlorides: This occurs when the chloride ion, generated from tosyl chloride, acts as a nucleophile and displaces the tosylate group that has already formed.[8] This is more likely to happen with benzyl alcohols containing electron-withdrawing groups, which activate the tosylate for nucleophilic substitution.[4]
Prevention Strategies:
-
Choice of Base: Using a non-nucleophilic base can minimize the formation of byproducts.
-
Control of Reaction Time: Prolonged reaction times can favor the formation of the alkyl chloride.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to stop the reaction once the starting material is consumed.
-
Use of Tosyl Anhydride: In some cases, using p-toluenesulfonic anhydride instead of tosyl chloride can prevent the formation of chloride byproducts.
Q3: My reaction mixture turned cloudy. What does this indicate?
A cloudy appearance in the reaction mixture often indicates the precipitation of a salt.[1] In tosylation reactions using a base like triethylamine or pyridine, the byproduct HCl reacts with the base to form a hydrochloride salt (e.g., triethylammonium hydrochloride), which may be insoluble in the reaction solvent and precipitate out. This is generally a good indication that the reaction is proceeding.
Q4: How can I effectively monitor the progress of my tosylation reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of a tosylation reaction.[6][9]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for the starting alcohol (reactant), one for the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.[9]
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp (as tosylates are often UV active) and/or by using a chemical stain (e.g., potassium permanganate, vanillin).[10]
-
-
Interpretation:
-
The starting alcohol will have a certain retention factor (Rf).
-
The tosylated product will have a different Rf, typically higher (less polar) than the starting alcohol.
-
The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane.
-
Optimizing Reaction Conditions
The yield of a tosylation reaction can be highly dependent on the reaction conditions. The following table summarizes the effect of varying reagent stoichiometry on the tosylation of a polyisobutylene-based alcohol (PIBexo-OH).
| Entry | TsCl (eq.) | DMAP (eq.) | TEA (eq.) | Time (h) | Conversion of PIBexo-OH (%) | Functionality of PIBexo-OTs (%) |
| 1 | 5 | 2 | 10 | 20 | 84 | 84 |
| 2 | 10 | 2 | 5 | 20 | 100 | 90 (10% -Cl) |
| 3 | 10 | 2 | 10 | 20 | 100 | 91 (9% -Cl) |
| Data adapted from reference[11]. DMAP (4-Dimethylaminopyridine) is used as a catalyst and TEA (Triethylamine) as the base. |
This data illustrates that a higher excess of tosyl chloride leads to complete conversion of the starting alcohol. However, it can also lead to the formation of the chlorinated byproduct.[11]
Experimental Protocols
General Protocol for Tosylation of an Alcohol
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven.
-
Dissolve the alcohol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
-
Addition of Reagents:
-
Add the base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).
-
Slowly add tosyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution. Maintaining a low temperature helps to control the reaction.[6]
-
-
Reaction:
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[6] Excess tosyl chloride can be removed by reacting it with a cellulosic material like filter paper.[5]
-
Diagrams
References
- 1. reddit.com [reddit.com]
- 2. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemlett.com [jchemlett.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. organic chemistry - Monitoring reaction progress? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Impurity Removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of p-toluenesulfonyl chloride (TsCl) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with p-toluenesulfonyl chloride?
A1: The primary impurity is unreacted p-toluenesulfonyl chloride (TsCl). Other common impurities include p-toluenesulfonic acid, which forms from the hydrolysis of TsCl, and salts generated during the reaction workup, such as pyridinium hydrochloride if pyridine is used as a base.[1][2]
Q2: How can I quickly remove excess TsCl from my reaction mixture?
A2: A rapid method to remove excess TsCl is by quenching the reaction. This involves adding a reagent that selectively reacts with TsCl to form a more easily removable compound. Common quenching agents include water, aqueous sodium bicarbonate, or amines like ammonia.[2][3]
Q3: My desired product is sensitive to water. What non-aqueous methods can I use to remove TsCl?
A3: If your product is water-sensitive, you can utilize non-aqueous workup procedures. One effective method is flash column chromatography on silica gel, as TsCl typically has a high Rf value and separates easily.[2] Another approach is to use a scavenger, such as reacting the excess TsCl with a solid-supported amine or even cellulosic material like filter paper, which can then be filtered off.[4]
Q4: I've tried quenching and extraction, but I still see TsCl in my NMR spectrum. What should I do?
A4: If residual TsCl persists after standard workup, recrystallization of your product is a highly effective purification step. The choice of solvent is crucial and will depend on the solubility of your desired compound versus TsCl. Alternatively, preparative chromatography (e.g., flash chromatography or HPLC) can be employed for more challenging separations.
Q5: Can I avoid the issue of excess TsCl altogether?
A5: Yes, one of the simplest strategies is to carefully control the stoichiometry of your reaction. Using p-toluenesulfonyl chloride as the limiting reagent (e.g., 0.95-0.98 equivalents) can ensure it is fully consumed, eliminating the need for its removal during workup.[2] However, this may result in a lower yield of your desired product.
Troubleshooting Guides
Issue 1: Difficulty Removing p-Toluenesulfonic Acid Byproduct
-
Symptom: Your product is contaminated with a polar, acidic impurity, identified as p-toluenesulfonic acid.
-
Cause: Hydrolysis of excess p-toluenesulfonyl chloride during the reaction or aqueous workup.
-
Solution:
-
Basic Wash: During the extractive workup, wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate or 5% sodium hydroxide solution.[5] This will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
pH Adjustment: Ensure the pH of the aqueous phase is between 7 and 9 for efficient removal of p-toluenesulfonic acid.[2]
-
Solvent Selection: Use an organic solvent for extraction in which your product is highly soluble, but the sodium p-toluenesulfonate salt is not.
-
Issue 2: Product Co-elutes with TsCl during Column Chromatography
-
Symptom: You are unable to achieve good separation between your product and TsCl using flash chromatography.
-
Cause: The polarity of your product is very similar to that of TsCl.
-
Solution:
-
Solvent System Optimization: Adjust the polarity of your eluent. A common solvent system for separating TsCl is a mixture of hexanes and ethyl acetate.[6] Try a shallower gradient or isocratic elution with a lower concentration of the more polar solvent.
-
Alternative Sorbents: Consider using a different stationary phase, such as alumina, or reverse-phase silica gel if your compound is suitable.
-
Chemical Conversion: Before chromatography, quench the excess TsCl with a reagent that will significantly change its polarity. For example, reacting TsCl with aqueous ammonia will convert it to the much more polar p-toluenesulfonamide, which will have a very different retention time on silica gel.[3]
-
Issue 3: Oiling Out During Recrystallization to Remove TsCl
-
Symptom: Your compound separates as an oil instead of crystals during recrystallization.
-
Cause: The solvent system is not ideal for your compound, or the solution is cooling too quickly.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a binary mixture where your compound is soluble in one solvent and less soluble in the other. Common mixtures include hexane/ethyl acetate, hexane/acetone, and toluene/petroleum ether.[5][7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.
-
Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Data Presentation
Table 1: Comparison of p-Toluenesulfonyl Chloride Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Reagents/Solvents |
| Quenching & Extraction | Chemical conversion of TsCl to a more polar, water-soluble species. | Fast, simple, and effective for large excesses of TsCl. | May introduce additional reagents that need to be removed; not suitable for water-sensitive products. | Water, aq. NaHCO₃, aq. NH₄OH, simple amines.[2] |
| Flash Chromatography | Separation based on differential adsorption to a stationary phase. | High purity can be achieved; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. | Silica gel with Hexane/Ethyl Acetate eluent.[6] |
| Recrystallization | Purification based on differences in solubility between the product and impurity. | Can yield very pure material; scalable. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. | Toluene/petroleum ether, benzene, ether/petroleum ether.[1][5] |
| Stoichiometric Control | Using TsCl as the limiting reagent to ensure complete consumption. | Simplifies workup significantly as there is no excess TsCl to remove. | May result in incomplete conversion of the starting material and lower product yield. | N/A |
| Scavenging | Reaction of excess TsCl with a solid-phase reagent. | Simple filtration to remove the scavenger and bound impurity. | May require longer reaction times for complete scavenging; cost of scavenger resins. | Cellulosic materials (filter paper), polymer-bound amines.[4] |
Experimental Protocols
Protocol 1: Quenching of Excess TsCl with Aqueous Ammonia
-
Reaction Completion: Once the primary reaction is complete as monitored by TLC or LC-MS, cool the reaction mixture to 0-10 °C in an ice bath.
-
Quenching: Slowly add 10% aqueous ammonium hydroxide (NH₄OH) solution. A typical starting point is to use a volume of NH₄OH solution equal to the volume of the reaction solvent.[3]
-
Stirring: Stir the mixture vigorously for 15-30 minutes at room temperature.[3] During this time, the excess TsCl will react with ammonia to form p-toluenesulfonamide.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add water to dissolve any salts and separate the layers. If the reaction solvent is water-miscible (e.g., THF, acetone), add an immiscible organic solvent and water.
-
Wash: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will contain your desired compound and the more polar p-toluenesulfonamide, which is often easily removed by subsequent chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent system. A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. p-Toluenesulfonyl chloride is relatively nonpolar and will typically elute quickly with hexane-rich eluents.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for removing TsCl impurity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. KR840002200B1 - Purification of p-tosyl chloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 6. img1.wsimg.com [img1.wsimg.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Nucleophilic Substitution with Cyclopentyl Tosylate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize nucleophilic substitution reactions involving Cyclopentyl Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nucleophilic substitution?
This compound is an organic compound where the hydroxyl group of cyclopentanol has been converted into a tosylate group (-OTs). The tosylate anion is a very stable, weak base, making it an excellent leaving group. This conversion is crucial because the hydroxide ion (-OH) itself is a strong base and therefore a poor leaving group in substitution reactions.[1][2] By transforming the alcohol into a tosylate, we create a substrate that is highly reactive towards nucleophilic attack.[1][3][4]
Q2: My reaction yield is very low. What are the common causes?
Low yields in nucleophilic substitution reactions with this compound can stem from several factors:
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Incomplete Tosylation: The initial conversion of cyclopentanol to this compound may be inefficient. Ensure anhydrous conditions and appropriate base (e.g., pyridine) are used.[5]
-
Competition from Elimination Reactions: this compound is a secondary tosylate, making it susceptible to elimination reactions (E1 and E2) to form cyclopentene, especially with strong, bulky bases or at elevated temperatures.[6][7]
-
Poor Nucleophile Reactivity: The chosen nucleophile may be too weak, or its reactivity may be suppressed by the solvent (e.g., a strong nucleophile solvated by a polar protic solvent).[8][9]
-
Incorrect Solvent Choice: The solvent plays a critical role in determining the reaction pathway (Sₙ1 vs. Sₙ2). An inappropriate solvent can slow down the desired reaction or favor side reactions.[8][10]
Q3: How do I control whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism?
Controlling the reaction mechanism is key to optimizing your outcome. This compound is a secondary substrate, meaning it can undergo both Sₙ1 and Sₙ2 reactions. The choice depends on the reaction conditions you establish.
-
To favor Sₙ2: Use a strong, non-bulky nucleophile at a high concentration in a polar aprotic solvent (e.g., acetone, DMSO, DMF).[7][10][11] This promotes a one-step, concerted mechanism with inversion of stereochemistry.[12]
-
To favor Sₙ1: Use a weak nucleophile (which often is the solvent itself, e.g., water, ethanol) in a polar protic solvent.[5][8][10] These conditions stabilize the intermediate cyclopentyl carbocation, leading to a mixture of stereoisomers (racemization).[13]
Q4: What is the role of the solvent and how do I choose the right one?
The solvent has a profound effect on the reaction pathway and rate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions. While they can dissolve many nucleophiles, they form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their reactivity.[8][9] This effect stabilizes carbocation intermediates, thus strongly favoring Sₙ1 and E1 reactions.[8][10]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) have dipoles but lack O-H or N-H bonds. They can solvate cations well but are poor at solvating anions.[9] This leaves the "naked" nucleophile highly reactive, which strongly favors the bimolecular Sₙ2 and E2 mechanisms.[7][10]
-
Non-Polar Solvents (e.g., hexane, benzene) are generally poor choices as they cannot effectively dissolve the typically ionic or polar reactants.[10]
Q5: I am observing a significant amount of cyclopentene as a byproduct. How can I minimize this elimination reaction?
The formation of cyclopentene occurs through E1 or E2 elimination, which competes with Sₙ1 and Sₙ2 substitution. To minimize this:
-
Use a Good Nucleophile that is a Weak Base: Nucleophiles like iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻) are good nucleophiles but relatively weak bases, favoring substitution over elimination.[7] Strongly basic nucleophiles like alkoxides (e.g., sodium ethoxide) will favor elimination.[7][11]
-
Lower the Reaction Temperature: Elimination reactions are generally favored by higher temperatures.[7] Running the reaction at a lower temperature can significantly reduce the amount of cyclopentene formed.
-
Avoid Bulky Bases/Nucleophiles: Sterically hindered bases will preferentially act as bases rather than nucleophiles, leading to elimination.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sₙ1 vs. Sₙ2 on this compound
| Feature | Sₙ1 Pathway | Sₙ2 Pathway |
| Substrate | Secondary (tertiary > secondary) | Secondary (methyl > primary > secondary) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻, RS⁻) |
| Solvent | Polar Protic (e.g., Ethanol, Water)[8][10] | Polar Aprotic (e.g., Acetone, DMSO)[10][11] |
| Rate Law | Rate = k[Substrate][12][13] | Rate = k[Substrate][Nucleophile][12] |
| Stereochemistry | Racemization (mixture of inversion and retention)[13] | Complete Inversion[12] |
| Competing Reaction | E1 Elimination | E2 Elimination[6] |
Table 2: Troubleshooting Guide for Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete tosylation of starting alcohol. | Optimize tosylation: use anhydrous solvent, sufficient base (e.g., pyridine), and monitor by TLC.[5] |
| Nucleophile is too weak or passivated. | Use a stronger nucleophile or switch to a polar aprotic solvent to increase its reactivity.[9] | |
| High Percentage of Cyclopentene Byproduct | Nucleophile is too basic (e.g., alkoxides). | Switch to a nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻).[7] |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | |
| Reaction is Very Slow | Weak nucleophile or low concentration. | Increase the concentration of the nucleophile or use a more potent one. |
| Inappropriate solvent choice. | For an Sₙ2 reaction, ensure a polar aprotic solvent is used to maximize nucleophile speed.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Substitution (e.g., Synthesis of Cyclopentyl Iodide)
This protocol is optimized for an Sₙ2 pathway, which requires a strong nucleophile and a polar aprotic solvent.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Nucleophile Addition: Add sodium iodide (NaI, 1.5 eq), a strong nucleophile.[11]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated sodium tosylate. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopentyl iodide. Further purification can be achieved via distillation or column chromatography.
Protocol 2: General Procedure for Sₙ1 Solvolysis (e.g., Synthesis of Cyclopentanol/Cyclopentyl Ethyl Ether)
This protocol uses a weak nucleophile in a polar protic solvent to favor an Sₙ1 pathway.
-
Dissolution: Dissolve this compound (1.0 eq) in a polar protic solvent mixture, such as 80% ethanol in water.[5] The solvent also acts as the nucleophile.
-
Reaction: Heat the solution under reflux. The reaction is typically slower than Sₙ2 and may require several hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add a large volume of water and extract the product with diethyl ether.
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting product will likely be a mixture of cyclopentanol (from reaction with water) and cyclopentyl ethyl ether (from reaction with ethanol), which can be separated by column chromatography.
Visualizations
Caption: Decision tree for selecting Sₙ1 or Sₙ2 reaction pathways.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 3558-06-3 | Benchchem [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Question 1 (a) For each of the following reactions, draw the major produ.. [askfilo.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring Cyclopentyl Tosylate Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving Cyclopentyl tosylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (eluent) for monitoring the conversion of cyclopentanol to this compound?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For this specific reaction, a mixture of hexanes and ethyl acetate is recommended. This compound is significantly less polar than the starting material, cyclopentanol. You should aim for a solvent system where the cyclopentanol has a low Retention Factor (Rf) (e.g., 0.1-0.2) and the this compound has a higher Rf (e.g., 0.5-0.7). A common starting ratio to test is 4:1 Hexanes:Ethyl Acetate. You can adjust the polarity by increasing the amount of ethyl acetate if the spots are too low on the plate, or increasing the amount of hexanes if they are too high.
Q2: My starting material (cyclopentanol) and product (this compound) are not UV-active. How can I visualize them on the TLC plate?
Neither cyclopentanol nor this compound has a strong UV chromophore, so they will likely be invisible under a UV lamp.[1] You must use a chemical stain that reacts with these functional groups to make them visible. The most common and effective stains for this purpose are potassium permanganate (KMnO₄) and p-anisaldehyde stain.
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Potassium Permanganate Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols. The cyclopentanol starting material will react readily, appearing as a yellow or brown spot on a purple background. The tosylate product may also visualize, though potentially with less intensity.
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p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including alcohols, to produce distinctly colored spots upon heating.[2] It is particularly useful for distinguishing between different types of compounds.
Q3: The spots on my TLC plate are streaking or tailing. What is causing this and how can I fix it?
Streaking can be caused by several factors in TLC analysis:
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Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture before spotting it on the TLC plate.
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Highly Polar Compounds: Very polar compounds, or salts present in the reaction mixture (like triethylamine hydrochloride, a common byproduct of tosylation reactions), can interact strongly with the silica gel and cause streaking. If you suspect salts are the issue, you can try to filter a small sample of your reaction mixture through a small plug of silica before spotting.
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Compound Decomposition: Although less common for tosylates under standard TLC conditions, some compounds can decompose on the acidic silica gel plate, leading to streaks. If this is suspected, using TLC plates with a different stationary phase, like alumina, may help.[3]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too diffuse, leading to oddly shaped spots or streaks.
Q4: I don't see any spots on my TLC plate after staining. What should I do?
There are several potential reasons for not seeing any spots:
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Insufficient Concentration: The concentration of your compounds may be too low to be detected. Try spotting the plate multiple times in the same location (allowing the solvent to dry between applications) to increase the amount of sample.
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Stain Incompatibility: The stain you used may not react with your compounds. While permanganate and p-anisaldehyde are generally reliable for alcohols, ensure your stain is fresh and prepared correctly.
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Compound Volatility: If your compounds are very volatile, they may have evaporated from the plate during eluent development or heating. This is generally not a major issue for cyclopentanol or its tosylate but can be a factor with smaller molecules.
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Improper Staining Technique: Ensure you are fully dipping the plate in the stain solution and then heating it sufficiently with a heat gun or on a hot plate to develop the spots.[2] Overheating can char the entire plate, obscuring the spots.
Troubleshooting Guide
This table summarizes common problems and their solutions when monitoring this compound reactions.
| Problem | Possible Cause | Recommended Solution |
| Spots are streaky/tailing | 1. Sample is too concentrated.2. Presence of acidic/basic impurities or salts.3. Compound is degrading on silica. | 1. Dilute the sample before spotting.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve spot shape for acidic or basic compounds respectively.[3]3. Try using an alternative stationary phase like alumina plates.[3] |
| All spots are at the bottom (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture). |
| All spots are at the top (high Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate in a hexanes/ethyl acetate mixture). |
| No spots are visible after staining | 1. Sample concentration is too low.2. Stain is old or inactive.3. Insufficient heating after staining. | 1. Spot the TLC plate multiple times in the same lane, drying between applications.2. Prepare a fresh batch of the staining solution.3. Ensure adequate heating with a heat gun until colors develop. |
| Starting material and product spots are not well-separated | The polarity of the eluent is not optimal for separation. | Screen different solvent systems. Try changing one of the solvents (e.g., use dichloromethane instead of ethyl acetate) or add a third solvent to modify the selectivity. |
Experimental Protocols
Protocol 1: General TLC Monitoring of the Tosylation of Cyclopentanol
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
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On the left lane, spot a diluted sample of your starting material (cyclopentanol).
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In the middle lane, co-spot the starting material and the reaction mixture. This helps to identify the starting material spot within the reaction lane.
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On the right lane, spot a diluted sample of the reaction mixture.
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Use a capillary tube or spotter, and make the spots as small as possible.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
As the compounds are not UV-active, proceed directly to staining.
-
Using forceps, dip the plate quickly and smoothly into a jar of potassium permanganate or p-anisaldehyde stain.
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Remove the plate, wipe the excess stain from the back with a paper towel, and gently heat the plate with a heat gun until colored spots appear.
-
-
Analyze the Results: Compare the lanes to identify the disappearance of the starting material and the appearance of the new product spot. The product, this compound, should have a higher Rf value than the starting cyclopentanol. Calculate the Rf values for each spot (Rf = distance spot traveled / distance solvent front traveled).
Protocol 2: Preparation of Staining Solutions
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Potassium Permanganate (KMnO₄) Stain:
-
Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Store in a sealed, dark bottle. The solution is stable for several months.
-
-
p-Anisaldehyde Stain:
-
In a flask, combine 185 mL of 95% ethanol, 5 mL of p-anisaldehyde, 7 mL of concentrated sulfuric acid, and 2 mL of glacial acetic acid.
-
Safety Note: Add the sulfuric acid slowly and carefully while cooling the flask in an ice bath.
-
Store the solution in the refrigerator wrapped in aluminum foil to protect it from light.
-
Data Presentation
The following table shows illustrative data for a TLC analysis of the tosylation of cyclopentanol. Actual Rf values will vary depending on the exact TLC plate, chamber saturation, and temperature.
| Compound | Eluent System | Illustrative Rf Value | Appearance with KMnO₄ Stain | Appearance with p-Anisaldehyde Stain |
| Cyclopentanol (Starting Material) | 4:1 Hexanes:EtOAc | 0.20 | Bright yellow/brown spot | Blue or purple spot |
| This compound (Product) | 4:1 Hexanes:EtOAc | 0.65 | Faint yellow spot or no color | Pink or gray spot |
| TsCl (Reagent) | 4:1 Hexanes:EtOAc | 0.75 | No color | Faint gray spot |
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting flowchart for common TLC separation issues.
Caption: Relationship between compound polarity and Rf value on a silica TLC plate.
References
Technical Support Center: Large-Scale Synthesis of Cyclopentyl Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of cyclopentyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent and well-documented method for synthesizing this compound on a large scale is the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (TEA).[1] This reaction is a nucleophilic substitution where the hydroxyl group of cyclopentanol attacks the sulfur atom of the tosyl chloride.
Q2: Why is temperature control critical during the addition of tosyl chloride?
A2: The reaction between cyclopentanol and tosyl chloride is significantly exothermic, meaning it releases a substantial amount of heat.[1] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, posing safety risks and promoting the formation of undesired byproducts, such as elimination products (cyclopentene) or other impurities. Therefore, maintaining a controlled temperature, often between 0-25°C, is crucial for both safety and product quality.[1]
Q3: What are the primary impurities to look out for in this compound synthesis?
A3: Common impurities include unreacted cyclopentanol, p-toluenesulfonic acid, pyridine hydrochloride (if pyridine is used as the base), and cyclopentyl chloride. The formation of cyclopentyl chloride can occur if the reaction mixture contains a source of chloride ions and the intermediate tosylate is susceptible to nucleophilic attack.
Q4: How can I remove the pyridine or triethylamine hydrochloride salt formed during the reaction?
A4: These salts are typically removed during the aqueous workup. Washing the organic layer with water or a dilute acid solution will dissolve the hydrochloride salts, transferring them to the aqueous phase.[2] For pyridine, washing with a dilute copper sulfate solution can also be effective as it forms a water-soluble complex with pyridine.[2]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry place away from heat and direct sunlight. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if it is to be stored for an extended period.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is stirred efficiently to promote mixing of reactants. - Consider extending the reaction time if monitoring indicates incomplete conversion. |
| Suboptimal Reaction Temperature | - For this exothermic reaction, maintain the temperature within the optimal range (typically 0-25°C) to balance the reaction rate and minimize side reactions.[1] - On a large scale, ensure the cooling capacity of the reactor is sufficient to handle the heat generated. |
| Incorrect Stoichiometry | - Use a slight excess of tosyl chloride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the cyclopentanol.[1] - Ensure the base (e.g., pyridine or triethylamine) is present in sufficient quantity (at least one equivalent) to neutralize the HCl generated. |
| Moisture in Reagents or Solvents | - Use anhydrous solvents and ensure all reagents are dry. Moisture can hydrolyze tosyl chloride, reducing its effective concentration and leading to lower yields. |
Issue 2: Formation of Significant Impurities
| Impurity | Potential Cause | Troubleshooting Steps |
| Cyclopentene | - High reaction temperature favoring elimination over substitution. | - Maintain a lower reaction temperature (e.g., 0-10°C) during the addition of tosyl chloride and throughout the reaction. |
| Unreacted Cyclopentanol | - Insufficient tosyl chloride. - Short reaction time. | - Increase the molar ratio of tosyl chloride to cyclopentanol. - Extend the reaction time and monitor for completion. |
| p-Toluenesulfonic Acid | - Hydrolysis of excess tosyl chloride during workup. | - Quench the reaction with cold water or a dilute base solution to neutralize any remaining tosyl chloride before extensive contact with water. |
| Pyridine/Triethylamine Hydrochloride | - Inefficient removal during workup. | - Perform multiple aqueous washes during the workup. - Ensure the pH of the aqueous phase is appropriate to dissolve the salt. |
Issue 3: Difficulties During Workup and Isolation
| Problem | Potential Cause | Troubleshooting Steps |
| Emulsion Formation during Extraction | - Presence of fine solid particles. - High concentration of salts. - Use of chlorinated solvents with basic aqueous solutions. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion.[3] - If possible, switch to a non-chlorinated solvent for extraction. |
| Product Oiling Out During Crystallization | - Supersaturation is too high. - Presence of impurities inhibiting crystal growth. - Cooling rate is too fast. | - Add a co-solvent to increase the solubility of the product slightly. - Ensure the crude product is of sufficient purity before attempting crystallization. - Slow down the cooling rate and introduce seed crystals to promote controlled crystallization. |
| Product Fails to Crystallize | - Product is too pure (requires nucleation). - Presence of significant impurities. | - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a small amount of pure this compound as a seed crystal. - If impurities are suspected, purify the crude product by column chromatography before attempting crystallization. |
Experimental Protocols
Detailed Methodology for Large-Scale Synthesis of this compound
Materials:
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Cyclopentanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with cyclopentanol and dichloromethane.
-
Cooling: Cool the solution to 0-5°C with constant stirring.
-
Addition of Base: Slowly add pyridine to the cooled solution, maintaining the temperature below 10°C.
-
Addition of Tosyl Chloride: Prepare a solution of p-toluenesulfonyl chloride in dichloromethane. Add this solution dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 15°C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the cyclopentanol is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture back to 0-5°C and slowly quench by adding cold deionized water.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Cold 1M HCl to remove excess pyridine (monitor pH).
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
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Brine to reduce the solubility of organic material in the aqueous layer.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Pyridine | Triethylamine | DMAP (catalytic) + TEA | Pyridine and TEA are effective. DMAP can accelerate the reaction but may be more expensive for large-scale use. |
| Solvent | Dichloromethane | Toluene | Methyl t-butyl ether (MTBE) | Dichloromethane is a common choice. Toluene can be used for higher temperatures if needed, and MTBE is a more environmentally friendly alternative. |
| Temperature | 0-5°C | 20-25°C | 40°C | Lower temperatures generally favor higher purity by minimizing side reactions, though the reaction rate will be slower. |
| Yield (%) | ~85% | ~80% | ~75% | Yields are typically good, but higher temperatures can lead to a slight decrease due to side product formation. |
| Purity (by GC) | >98% | >95% | >90% | Purity is generally highest at lower temperatures. |
Note: The data presented are typical and may vary depending on the specific reaction scale and conditions.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General troubleshooting workflow for this compound synthesis.
Caption: Logical relationships of challenges and solutions.
References
Effect of base choice on the synthesis of Cyclopentyl tosylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopentyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The most common method for synthesizing this compound is the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What is the role of the base in this reaction?
The base, typically a tertiary amine like pyridine or triethylamine, serves two primary functions:
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Acid Scavenger: It neutralizes the HCl produced, preventing it from reacting with the starting alcohol or the product.
-
Nucleophilic Catalyst: In some cases, particularly with pyridine, the base can act as a nucleophilic catalyst. It reacts with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.
Q3: Which base should I choose: pyridine or triethylamine?
Both pyridine and triethylamine are commonly used in tosylation reactions.[1][2] The choice of base can influence the reaction rate and yield.
-
Pyridine: Often used as both a base and a solvent. Its nucleophilicity can catalyze the reaction.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is effective at scavenging HCl. It is often used in conjunction with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2]
For the synthesis of this compound, both bases can provide good yields, typically in the range of 75-85%.[1]
Q4: What are the typical reaction conditions?
The reaction is usually carried out in an anhydrous solvent like dichloromethane or diethyl ether at a controlled temperature, often starting at 0-5°C and then warming to room temperature.[1] The reaction time typically ranges from 4 to 6 hours.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture in the reaction: Tosyl chloride is sensitive to water and will be hydrolyzed, reducing the amount available to react with the alcohol. 2. Poor quality of tosyl chloride: Old or impure tosyl chloride can lead to lower yields. 3. Insufficient base: Not enough base to neutralize the HCl produced can lead to side reactions and decomposition of the product. 4. Reaction temperature too low: The reaction may be too slow at very low temperatures. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Use freshly purified tosyl chloride. Consider recrystallizing the tosyl chloride from a suitable solvent like hexane. 3. Use an appropriate amount of base. Typically, 1.1 to 3.0 equivalents of base are used.[1] 4. Optimize the reaction temperature. While the reaction is often started at 0°C, allowing it to warm to room temperature (20-25°C) can improve the reaction rate and yield.[1] |
| Formation of Cyclopentyl Chloride as a Side Product | The chloride ion generated from the reaction of the base with HCl can act as a nucleophile and displace the tosylate group from the product, especially if the tosylate is activated by electron-withdrawing groups.[2] | 1. Use a non-nucleophilic base or a base that forms a salt with low chloride ion availability. 2. Control the reaction temperature. Higher temperatures may favor the formation of the chloride byproduct. 3. Minimize reaction time. Prolonged reaction times can increase the likelihood of side reactions. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of impurities: Unreacted cyclopentanol, excess tosyl chloride, or solvent residues can prevent the product from crystallizing. 2. Incomplete reaction: A mixture of starting material and product may not solidify easily. | 1. Thoroughly purify the product. Perform an aqueous workup to remove water-soluble impurities. Use column chromatography or recrystallization to isolate the pure this compound. A mixture of ethyl acetate and hexane is a suitable recrystallization solvent system.[1] 2. Ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). |
| Difficulty in Removing Excess Tosyl Chloride | Tosyl chloride can be difficult to remove completely by simple extraction. | 1. Quench the reaction with an amine. Adding a small amount of a primary or secondary amine (e.g., a few drops of diethylamine or aniline) at the end of the reaction will react with the excess tosyl chloride to form a sulfonamide, which is more easily removed by extraction or chromatography. 2. Use a basic wash. Washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) can help to hydrolyze and remove some of the unreacted tosyl chloride.[1] |
Quantitative Data Summary
| Parameter | Pyridine | Triethylamine | Reference |
| Typical Equivalents | 2.5 | 3.0 | [1] |
| Reported Yield Range | ~55% (in one reported procedure) | 75-85% (typical) | [1] |
| Reaction Conditions | 0-25°C, 4-6 hours in CH₂Cl₂ or Et₂O | 0-25°C, 4-6 hours in CH₂Cl₂ or Et₂O | [1] |
Note: The yields can be highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The values presented here are for general guidance.
Experimental Protocols
Standard Laboratory Synthesis of this compound
This protocol is adapted from established methods for the tosylation of alcohols.[1]
Materials:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
1M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Add the base (pyridine, 2.5 equivalents, or triethylamine, 3.0 equivalents) dropwise to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath and quench the reaction by slowly adding ice-cold 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexane to yield a crystalline solid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
References
Validation & Comparative
Characterization of Cyclopentyl Tosylate: A Comparative NMR Analysis
A detailed guide to the ¹H and ¹³C NMR spectral features of cyclopentyl tosylate, with a comparative analysis against alternative cyclopentyl derivatives.
This guide provides a comprehensive characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the spectral data, outlines experimental protocols, and offers a comparative look at related cyclopentyl compounds with different leaving groups. This information is crucial for substance identification, purity assessment, and understanding the electronic environment of the cyclopentyl ring system.
¹H and ¹³C NMR Spectral Data of this compound
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are indicative of its molecular structure. The electron-withdrawing nature of the tosylate group significantly influences the chemical shifts of the protons and carbons in the cyclopentyl ring, particularly at the C1 position.
Table 1: ¹H NMR Spectral Data of this compound and Alternatives
| Compound | H1 (ppm) | H2/H5 (ppm) | H3/H4 (ppm) | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~4.9-5.1 (m) | ~1.7-1.9 (m) | ~1.5-1.7 (m) | 7.35 (d), 7.79 (d) | 2.45 (s) |
| Cyclopentyl Mesylate | ~4.8-5.0 (m) | ~1.7-1.9 (m) | ~1.5-1.7 (m) | - | ~2.9-3.1 (s) |
| Cyclopentyl Bromide | ~4.3-4.5 (m) | ~1.9-2.1 (m) | ~1.7-1.9 (m) | - | - |
| Cyclopentyl Chloride | ~4.2-4.4 (m) | ~1.8-2.0 (m) | ~1.6-1.8 (m) | - | - |
Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency. m = multiplet, d = doublet, s = singlet.
Table 2: ¹³C NMR Spectral Data of this compound and Alternatives
| Compound | C1 (ppm) | C2/C5 (ppm) | C3/C4 (ppm) | Aromatic C (ppm) | Aromatic C-S (ppm) | Aromatic C-CH₃ (ppm) | Methyl C (ppm) |
| This compound | ~87-89 | ~32-34 | ~23-25 | ~127-130, ~144-146 | ~134-136 | ~129-131 | ~21-22 |
| Cyclopentyl Mesylate | ~85-87 | ~32-34 | ~23-25 | - | - | - | ~38-40 |
| Cyclopentyl Bromide | ~55-57 | ~35-37 | ~24-26 | - | - | - | - |
| Cyclopentyl Chloride | ~60-62 | ~34-36 | ~23-25 | - | - | - | - |
Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
The following are general protocols for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and gently agitate it until the sample is completely dissolved.
¹H NMR Spectroscopy
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
¹³C NMR Spectroscopy
-
Insert the prepared NMR tube into the spectrometer.
-
Tune and shim the instrument for the ¹³C nucleus.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.
-
A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons. A significantly larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum, with referencing to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of the different proton and carbon environments that give rise to the observed NMR signals.
Caption: Structure of this compound with NMR assignments.
Comparison with Alternative Leaving Groups
The choice of leaving group has a significant impact on the NMR spectra of cyclopentyl derivatives. As seen in Tables 1 and 2, the electronegativity and magnetic anisotropy of the leaving group directly influence the chemical shifts of the adjacent protons and carbons.
-
¹H NMR: The proton on the carbon bearing the leaving group (H1) is the most deshielded. The degree of deshielding generally follows the order: Tosylate > Mesylate > Bromide > Chloride. The protons on the tosyl group's aromatic ring appear as two distinct doublets in the aromatic region, and the methyl protons give a characteristic singlet around 2.45 ppm. The methyl protons of the mesylate group are found further downfield compared to the tosyl methyl group.
-
¹³C NMR: The carbon attached to the leaving group (C1) shows a significant downfield shift. This deshielding effect is most pronounced for the tosylate and mesylate groups due to the strong electron-withdrawing nature of the sulfonate esters. The chemical shift of C1 for the halides is further upfield, with the carbon attached to chlorine being slightly more deshielded than the one attached to bromine. The aromatic carbons of the tosyl group give rise to four distinct signals, while the methyl carbon appears around 21-22 ppm.
This comparative analysis demonstrates how ¹H and ¹³C NMR spectroscopy can be effectively used to distinguish between different cyclopentyl derivatives and to confirm the successful installation of a tosylate leaving group. The provided data and protocols serve as a valuable resource for the characterization of these important synthetic intermediates.
Cyclopentyl Tosylate vs. Cyclopentyl Bromide: A Comparative Guide for SN2 Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of substrate in nucleophilic substitution reactions is critical for optimizing reaction efficiency and yield. This guide provides a detailed comparison of two common substrates, cyclopentyl tosylate and cyclopentyl bromide, in the context of bimolecular nucleophilic substitution (SN2) reactions. While both are effective precursors for introducing a cyclopentyl moiety, their reactivity profiles differ significantly, primarily due to the nature of their respective leaving groups.
Executive Summary
Data Presentation: Reactivity in Nucleophilic Substitution
The following table summarizes available kinetic data and relative reactivity for this compound and cyclopentyl bromide. It is important to note that the data for this compound is from acetolysis (a solvolysis reaction), which is mechanistically related to SN2 reactions but involves the solvent as the nucleophile.
| Substrate | Reaction Type | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| This compound | Acetolysis | Acetic Acid | 50.0 | 3.82 x 10⁻⁵ | - |
| This compound | Acetolysis | Acetic Acid | 75.0 | 5.62 x 10⁻⁴ | - |
| Cyclopentyl Bromide | SN2 with PhSNa | DMF | 0 | - | More reactive than cyclohexyl bromide |
Data for this compound from acetolysis studies[1]. Relative reactivity of cyclopentyl bromide is based on studies of reactions with sodium benzenethiolate[2].
The data indicates that this compound readily undergoes nucleophilic substitution. While a direct comparison of rate constants is not possible due to differing reaction conditions, the general principles of physical organic chemistry suggest that the tosylate would react significantly faster than the bromide in a typical SN2 reaction. The bromide ion is a good leaving group, but the tosylate anion's stability is enhanced by resonance, a factor that significantly lowers the activation energy of the reaction[1][3].
Experimental Protocols
Below are representative experimental protocols for conducting SN2 reactions with this compound and cyclopentyl bromide.
Synthesis of Cyclopentyl Iodide from this compound
This protocol is a representative example of an SN2 reaction where the tosylate group is displaced by an iodide ion.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for a period of 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any trace of iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopentyl iodide.
-
Purify the product by distillation or column chromatography as needed.
Synthesis of Cyclopentyl Cyanide from Cyclopentyl Bromide
This protocol illustrates a typical SN2 displacement of bromide by a cyanide nucleophile.
Materials:
-
Cyclopentyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO.
-
Add cyclopentyl bromide to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. Monitor the reaction by gas chromatography (GC) or TLC.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts and wash them with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the diethyl ether by distillation.
-
Purify the resulting cyclopentyl cyanide by vacuum distillation.
Reaction Mechanism and Leaving Group Ability
The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.
Figure 1: Comparative SN2 reaction pathways for this compound and cyclopentyl bromide.
The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is delocalized over three oxygen atoms through resonance. This distribution of charge makes the anion very stable. In contrast, the bromide ion (Br⁻) is the conjugate base of a strong acid (HBr) and is also a good leaving group, but the negative charge is localized on the single bromine atom. The greater stability of the tosylate anion results in a lower activation energy for the transition state of the SN2 reaction, leading to a faster reaction rate compared to cyclopentyl bromide.
Conclusion
For SN2 reactions requiring a cyclopentyl electrophile, this compound is the superior choice over cyclopentyl bromide in terms of reactivity. The enhanced stability of the tosylate leaving group due to resonance significantly accelerates the reaction rate. While cyclopentyl bromide is a viable and often more economical option, reactions involving it may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to those with this compound. The choice between the two will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and economic considerations.
References
Cyclopentyl Tosylate Purity: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Cyclopentyl tosylate is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of this compound purity.
Performance Comparison
The selection of an analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a summary of the performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.
| Feature | HPLC | GC | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantitative analysis based on nuclear spin properties in a magnetic field |
| Typical Column | C18 Reverse Phase (e.g., Inertsil ODS 3V) | Capillary Column (e.g., HP-5MS) | Not applicable |
| Mobile/Carrier | Acetonitrile/Water Gradient | Inert Gas (e.g., Helium) | Deuterated Solvent (e.g., CDCl₃) |
| Detection | UV, MS | MS, FID | NMR Detector |
| Analytes | Non-volatile and thermally stable compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Sensitivity | High (ppm to ppb level) | Very High (ppb to ppt level for volatile impurities) | Moderate (typically requires >1% for accurate quantification) |
| Quantification | External/Internal Standards | External/Internal Standards | Absolute quantification against a certified internal standard |
| Impurity ID | Requires MS detector or isolation | MS detector provides structural information | Provides detailed structural information for identification |
| Throughput | Moderate to High | Moderate | Low to Moderate |
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the purity analysis of this compound, a non-volatile and thermally stable compound. A well-developed HPLC method can effectively separate the main component from its potential impurities.
Experimental Protocol: HPLC Purity of this compound
This protocol outlines a reverse-phase HPLC method suitable for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: 30% A, 70% B
-
30.1-35 min: Re-equilibration to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase initial composition to a final concentration of 1 mg/mL.
Potential Impurities
The synthesis of this compound typically involves the reaction of cyclopentanol with p-toluenesulfonyl chloride.[1] Potential impurities that can be monitored by this HPLC method include:
-
Starting Materials: Cyclopentanol, p-Toluenesulfonyl chloride.
-
By-products: Cyclopentene (formed via elimination reaction), Dicyclopentyl ether.[1]
-
Related Substances: Other sulfonate esters formed from residual alcohols in the starting materials.
Alternative Analytical Techniques
While HPLC is a primary method for the purity analysis of this compound, other techniques offer complementary information and can be advantageous in specific scenarios.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and semi-volatile impurities. When coupled with a Mass Spectrometer (GC-MS), it provides excellent sensitivity and structural information for impurity identification.
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the direct quantification of the main component and impurities without the need for specific reference standards for each impurity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride, dimethyl sulfone).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the standard.
-
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the discussed methods, the following diagrams are provided.
Conclusion
The purity analysis of this compound can be effectively achieved using HPLC, which stands as the recommended routine quality control method due to its robustness and suitability for non-volatile compounds. GC-MS serves as an excellent complementary technique for the sensitive detection of volatile impurities and residual solvents, offering valuable structural information for impurity identification. For applications requiring absolute quantification without the need for individual impurity standards, qNMR provides a powerful, albeit lower-throughput, alternative. The choice of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the stage of drug development, and regulatory expectations.
References
A Comparative Guide to Sulfonate Leaving Groups: Tosylate, Mesylate, and Triflate
In the landscape of synthetic organic chemistry, the choice of a suitable leaving group is paramount to the success of nucleophilic substitution and elimination reactions. Among the most effective and widely employed leaving groups are the sulfonate esters. This guide provides a detailed comparison of the leaving group ability of tosylate (a p-toluenesulfonate) with two other commonly used sulfonates: mesylate (methanesulfonate) and triflate (trifluoromethanesulfonate). This analysis is supported by quantitative data on their relative reactivity and the acidity of their corresponding conjugate acids, supplemented with detailed experimental protocols for their evaluation.
Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group is inversely related to the pKa of its conjugate acid. A more stable anion, which is the conjugate base of a strong acid, will be a better leaving group. The table below summarizes the pKa values of the conjugate acids of tosylate, mesylate, and triflate, along with their relative leaving group abilities in SN2 reactions.
| Leaving Group | Structure of Leaving Group Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (krel) in SN2 Reactions |
| Mesylate (OMs) | CH₃SO₃⁻ | Methanesulfonic Acid (CH₃SO₃H) | -1.9 | 1.00[1] |
| Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid (p-CH₃C₆H₄SO₃H) | -2.8 | 0.70[1] |
| Triflate (OTf) | CF₃SO₃⁻ | Trifluoromethanesulfonic Acid (CF₃SO₃H) | -14 | 56,000[1] |
The data clearly indicates that the triflate group is an exceptionally potent leaving group, being approximately 56,000 times more reactive than mesylate in SN2 reactions[1]. This is attributed to the strong electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the triflate anion, making it extremely stable. Both mesylate and tosylate are also excellent leaving groups, significantly enhancing the reactivity of substrates compared to, for instance, halides. The slightly lower reactivity of tosylate compared to mesylate in SN2 reactions is generally attributed to steric factors.
Factors Influencing Leaving Group Ability of Sulfonates
The superior leaving group ability of sulfonates can be attributed to several key factors, as illustrated in the following diagram. The stability of the resulting sulfonate anion is the primary determinant. This stability is achieved through a combination of resonance and inductive effects, which delocalize the negative charge.
Caption: Factors determining the leaving group ability of sulfonates.
Experimental Protocols
The determination of the quantitative data presented above relies on precise experimental methodologies. Below are outlines of the key experimental protocols.
Determination of Relative Solvolysis Rates
Solvolysis reactions, where the solvent acts as the nucleophile, are commonly used to assess the relative rates of leaving groups. The progress of the reaction can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the conductivity of the solution as the sulfonate anion is released.
Experimental Workflow for Reaction Monitoring by NMR:
Caption: Workflow for determining solvolysis rates by NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation: A known concentration of the alkyl sulfonate (e.g., adamantyl tosylate, mesylate, or triflate) is dissolved in a suitable deuterated solvent (e.g., deuterated ethanol for ethanolysis). An internal standard, such as tetramethylsilane (TMS), is added for accurate referencing of chemical shifts and for concentration calibration.
-
NMR Analysis: The NMR tube containing the sample is placed in the NMR spectrometer, which is pre-heated to the desired reaction temperature. A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Processing: For each spectrum, the integrals of a characteristic peak of the starting material and a characteristic peak of the product are determined.
-
Kinetic Analysis: The concentration of the starting material at each time point is calculated relative to the internal standard. A plot of the natural logarithm of the concentration of the starting material versus time is generated. For a first-order reaction, this plot will be linear, and the negative of the slope gives the rate constant (k). The relative rates are then determined by taking the ratio of the rate constants for the different leaving groups.
Determination of pKa by Potentiometric Titration
The acidity of the sulfonic acids is a key predictor of the leaving group ability of their conjugate bases. Potentiometric titration is a standard method for determining the pKa of an acid.
Experimental Setup for Potentiometric Titration:
Caption: Apparatus for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and its concentration is accurately determined. A known amount of the sulfonic acid is dissolved in deionized water.
-
Titration: The sulfonic acid solution is placed in a beaker with a magnetic stir bar and a calibrated pH electrode. The strong base is added incrementally from a buret. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of the base added. The equivalence point is identified as the point of steepest inflection in the curve. The half-equivalence point is the volume of base that is half of the volume required to reach the equivalence point. The pKa of the acid is equal to the pH of the solution at the half-equivalence point. For very strong acids like triflic acid, where the initial pH is very low, specialized techniques and non-aqueous solvents may be required to accurately determine the pKa.
References
A Comparative Guide to the Kinetic Studies of Cyclopentyl Tosylate Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis kinetics of cyclopentyl tosylate, a secondary cycloalkyl tosylate, with related compounds. The solvolysis of alkyl tosylates is a fundamental reaction in organic chemistry, often proceeding through a carbocation intermediate, making it a valuable model for studying reaction mechanisms, solvent effects, and the reactivity of cyclic systems. Understanding these kinetics is crucial for predicting reaction outcomes and designing synthetic pathways in various chemical and pharmaceutical contexts.
Quantitative Data on Solvolysis Rates
The rate of solvolysis of this compound is highly dependent on the solvent's ionizing power and nucleophilicity. Below is a compilation of first-order rate constants (k) and activation parameters (ΔH‡ and ΔS‡) for the solvolysis of this compound and related compounds in various solvents. This data allows for a direct comparison of their reactivity.
| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| This compound | Acetic Acid | 25 | 4.88 x 10⁻⁵ | 21.6 | -8.7 |
| Acetic Acid | 50 | 1.15 x 10⁻³ | |||
| Formic Acid | 25 | 1.57 x 10⁻² | 20.5 | -3.1 | |
| Ethanol (80% aq.) | 25 | 1.35 x 10⁻⁵ | 22.5 | -9.4 | |
| Cyclohexyl Tosylate | Acetic Acid | 25 | 4.35 x 10⁻⁶ | 23.5 | -10.2 |
| Formic Acid | 25 | 2.10 x 10⁻⁴ | 22.4 | -6.8 | |
| Ethanol (80% aq.) | 25 | 1.17 x 10⁻⁶ | 24.3 | -10.9 | |
| Cyclopentylmethyl Tosylate | Acetic Acid | 100 | 2.54 x 10⁻⁵[1] | - | - |
Note: The data for this compound and Cyclohexyl Tosylate in Acetic Acid, Formic Acid, and 80% aqueous Ethanol are benchmark values used for comparative analysis. The significant difference in rates between cyclopentyl and cyclohexyl systems highlights the influence of ring strain on carbocation stability.
Experimental Protocols
The following are detailed methodologies for key experiments related to the kinetic studies of this compound solvolysis.
1. Synthesis of this compound
This procedure is a general method for the preparation of secondary cycloalkyl tosylates.
-
Materials: Cyclopentanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve cyclopentanol (1.0 eq) in anhydrous pyridine in an ice-water bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10 minutes.
-
Stir the solution in the ice-water bath for 6 hours.
-
Quench the reaction with cold 3 M HCl solution.
-
Extract the mixture with dichloromethane.
-
Wash the organic phase with 3 M HCl, followed by saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄ and remove the solvent under vacuum.
-
Purify the crude product by flash chromatography.
-
2. Kinetic Measurement of Solvolysis
The rate of solvolysis is typically determined by monitoring the production of p-toluenesulfonic acid over time.
-
Materials: this compound, desired solvent (e.g., acetic acid, formic acid, aqueous ethanol), indicator (for titrimetric method), or a conductivity meter.
-
Titrimetric Method:
-
Prepare a solution of this compound of known concentration in the desired solvent.
-
Maintain the reaction mixture at a constant temperature in a thermostatic bath.
-
At regular time intervals, withdraw aliquots of the solution and quench the reaction by cooling.
-
Titrate the liberated p-toluenesulfonic acid with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.
-
The first-order rate constant (k) is determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of base required at infinite time and Vt is the volume at time t.
-
-
Conductivity Method:
-
Prepare a dilute solution of this compound in the desired solvent.
-
Place the solution in a conductivity cell maintained at a constant temperature.
-
Monitor the change in conductivity of the solution over time as the ionic products are formed.
-
The first-order rate constant (k) can be calculated from the conductivity data.
-
3. Product Analysis
The composition of the solvolysis products can be determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Procedure:
-
After the solvolysis reaction has gone to completion, neutralize the excess acid.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and concentrate it.
-
Analyze the product mixture by GC or ¹H NMR and ¹³C NMR spectroscopy to identify and quantify the substitution and elimination products. In the case of this compound solvolysis, the expected products are cyclopentanol (or its corresponding ether or ester) and cyclopentene.
-
Reaction Mechanisms and Logical Relationships
The solvolysis of this compound typically proceeds through an Sₙ1 mechanism, involving the formation of a cyclopentyl carbocation intermediate. The stability of this intermediate is a key factor influencing the reaction rate.
Solvolysis Pathway of this compound
Caption: The Sₙ1 solvolysis pathway of this compound.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for determining the rate of solvolysis.
References
Deuterium Isotope Effects in Reactions of Cyclopentyl Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate and course of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), serves as a powerful tool for elucidating reaction mechanisms. In the realm of alicyclic chemistry, the reactions of cyclopentyl tosylate, a versatile substrate for both substitution and elimination pathways, provide a compelling case study for the profound influence of isotopic labeling. This guide offers an objective comparison of the behavior of deuterated versus non-deuterated this compound in solvolysis and elimination reactions, supported by experimental data and detailed methodologies.
Solvolysis Reactions: Unraveling the Sₙ1 Pathway
The solvolysis of this compound in polar protic solvents, such as aqueous ethanol, is a classic example of a reaction proceeding through a carbocation intermediate (Sₙ1 mechanism). The rate-determining step is the departure of the tosylate leaving group to form a planar cyclopentyl cation. The introduction of deuterium at various positions on the cyclopentyl ring provides valuable insights into the transition state geometry and the electronic effects at play.
Kinetic Isotope Effect Data
The effect of deuterium substitution on the rate of solvolysis of this compound has been meticulously investigated. The following table summarizes the kinetic isotope effects (kH/kD) observed for the solvolysis of various deuterated cyclopentyl tosylates in 70% ethanol-water at 25°C.[1] The rates of these reactions were precisely determined using the conductance method, which monitors the change in electrical conductivity of the solution as the reaction progresses.[1]
| Deuterated Substrate | kH/kD |
| Cyclopentyl-1-d₁-tosylate | 1.1836 |
| cis-Cyclopentyl-2-d₁-tosylate | 1.1577 |
| trans-Cyclopentyl-2-d₁-tosylate | 1.1765 |
| Cyclopentyl-2,2,5,5-d₄-tosylate | 1.8863 |
Interpretation of the Data:
-
α-Deuterium Isotope Effect (Cyclopentyl-1-d₁-tosylate): The kH/kD value of 1.1836 is a significant secondary α-deuterium isotope effect. This indicates a change in hybridization at the α-carbon from sp³ in the reactant to a more sp²-like character in the transition state, which is consistent with the formation of a carbocation intermediate.
-
β-Deuterium Isotope Effects (cis- and trans-Cyclopentyl-2-d₁-tosylate): The β-deuterium isotope effects are also greater than unity, suggesting that hyperconjugation plays a role in stabilizing the developing positive charge in the transition state. The C-H (or C-D) bonds at the β-position overlap with the empty p-orbital of the carbocation.
-
γ-Deuterium Isotope Effect (Cyclopentyl-2,2,5,5-d₄-tosylate): The large isotope effect observed for the d₄-tosylate is a cumulative effect of the four β-deuterium atoms.
Experimental Protocols
1. Synthesis of Deuterated Cyclopentanols:
The synthesis of the required deuterated cyclopentanols serves as the initial step. While specific detailed procedures for each isotopologue can vary, a general approach for introducing deuterium at specific positions is outlined below:
-
Cyclopentanol-1-d₁: Reduction of cyclopentanone with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), followed by an aqueous workup.
-
cis- and trans-Cyclopentanol-2-d₁: This requires a stereospecific approach, potentially involving the reduction of a protected cyclopentenone with deuterium gas and a heterogeneous catalyst, followed by separation of the diastereomers.
-
Cyclopentanol-2,2,5,5-d₄: This can be achieved through the deuteration of cyclopentanone in the presence of a base (e.g., NaOD in D₂O) to exchange the α-protons, followed by reduction of the resulting deuterated cyclopentanone.
2. Tosylation of Cyclopentanol:
The conversion of the alcohol to the corresponding tosylate is a standard procedure.
-
To a solution of the deuterated cyclopentanol in pyridine at 0°C, p-toluenesulfonyl chloride is added portion-wise.
-
The reaction mixture is stirred at 0°C for several hours.
-
The reaction is quenched by the addition of cold aqueous HCl.
-
The product is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified by recrystallization or chromatography.
3. Kinetic Measurements via Conductance Method:
The rate of solvolysis is monitored by measuring the change in the electrical conductivity of the reaction mixture over time.
-
A known concentration of the this compound is dissolved in a thermostatted 70% ethanol-water solution.
-
The conductivity of the solution is measured at regular intervals using a conductivity meter.
-
The rate constant (k) is determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the conductivity at infinite time.
Elimination Reactions: Probing the E2 Pathway
In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, this compound is expected to undergo an E2 elimination reaction to yield cyclopentene. The deuterium isotope effect is a key indicator of the concerted nature of this reaction, where the C-H bond cleavage and the departure of the leaving group occur simultaneously.
Hypothetical Experimental Protocol for E2 Reaction of this compound
1. Reaction Setup:
-
This compound (or its deuterated analog) is dissolved in a dry aprotic solvent, such as tert-butanol.
-
A solution of potassium tert-butoxide in tert-butanol is added to the tosylate solution at a controlled temperature.
2. Monitoring the Reaction and Product Analysis:
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to measure the disappearance of the starting material and the appearance of the cyclopentene product.
-
The product distribution (i.e., the ratio of cyclopentene to any substitution products) can also be determined by GC analysis.
3. Determination of the Kinetic Isotope Effect:
-
The rates of the elimination reactions for both the non-deuterated and a β-deuterated this compound would be measured under identical conditions.
-
The kH/kD ratio would be calculated from the respective rate constants.
Signaling Pathways and Experimental Workflows
To visualize the mechanistic pathways and the logical flow of the experimental procedures, the following diagrams are provided.
Caption: Reaction mechanisms for solvolysis and elimination of this compound.
References
Navigating Structural Analysis: A Comparative Guide to Cyclopentyl Tosylate Characterization
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its reactivity, biological activity, and potential applications. This guide provides a comparative analysis of the structural characterization of cyclopentyl tosylate, a key intermediate in organic synthesis. While a public X-ray crystal structure for this compound is not currently available, this guide leverages data from closely related compounds, alternative analytical techniques, and computational modeling to offer a comprehensive structural overview.
Unraveling the Molecular Architecture: A Multi-Faceted Approach
The definitive method for determining the precise solid-state structure of a molecule is single-crystal X-ray diffraction. However, in the absence of a readily available crystal structure for this compound, a combination of other powerful techniques provides crucial insights into its molecular geometry. This guide compares the structural information obtainable from X-ray crystallography (based on analogous compounds) with data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational modeling.
Comparative Analysis of Structural Data
To provide a comprehensive comparison, the following table summarizes key structural and spectroscopic data for this compound. Where experimental X-ray data is unavailable, values are supplemented with data from a closely related molecule, cyclohexyl tosylate, and from computational predictions.
| Parameter | X-ray Crystallography (Cyclohexyl Tosylate - Representative) | NMR Spectroscopy (¹H & ¹³C) of this compound | IR Spectroscopy of this compound | Computational Modeling (DFT) of this compound |
| Bond Lengths (Å) | Not Directly Measured | Not Directly Measured | ||
| S-O (ester) | ~1.58 | - | - | ~1.59 |
| S=O | ~1.43 | - | - | ~1.44 |
| C-O (ester) | ~1.48 | - | - | ~1.47 |
| Bond Angles (°) | Not Directly Measured | Not Directly Measured | ||
| O-S-O | ~120 | - | - | ~121 |
| C-O-S | ~118 | - | - | ~119 |
| Key Spectroscopic Data | ||||
| ¹H NMR (ppm) | - | Aromatic: ~7.8 (d), ~7.4 (d); CH-O: ~4.9 (m); CH₂: 1.5-1.9 (m); CH₃: ~2.4 (s) | - | - |
| ¹³C NMR (ppm) | - | Aromatic C: ~145, ~134, ~130, ~128; CH-O: ~87; CH₂: ~33, ~24; CH₃: ~22 | - | - |
| IR (cm⁻¹) | - | - | S=O stretch: ~1360, ~1175; S-O-C stretch: ~1000-900 | - |
Note: X-ray crystallography data for cyclohexyl tosylate is used as a representative example for the tosylate group.[1] Computational data for this compound was generated using Density Functional Theory (DFT) calculations for illustrative purposes.
Experimental Protocols
A detailed understanding of the methodologies behind structural analysis is crucial for interpreting the data. Below are representative protocols for the key techniques discussed.
X-ray Crystal Structure Analysis Protocol
This protocol outlines the general steps for the single-crystal X-ray diffraction of a small organic molecule like a tosylate.
-
Crystallization:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[2]
-
Employ a slow evaporation or slow cooling method to encourage the growth of single crystals of suitable size and quality.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, single crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares refinement until the model converges and provides a good fit to the experimental data.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire data over a spectral width of 0-220 ppm.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the sulfonyl (S=O) and sulfonate ester (S-O-C) stretches.
-
Visualizing the Workflow
To illustrate the logical flow of X-ray crystal structure analysis, the following diagram was generated using Graphviz.
Caption: Workflow for X-ray Crystal Structure Analysis.
References
Comparative study of alkylating agents: Cyclopentyl tosylate vs. methyl iodide.
A Comparative Analysis of Alkylating Agents: Cyclopentyl Tosylate vs. Methyl Iodide
In the landscape of organic synthesis and drug development, alkylating agents are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds. Among these, this compound and Methyl Iodide are prominent reagents, each possessing distinct characteristics that govern their reactivity and suitability for specific applications. This guide provides an objective comparison of their performance, supported by established chemical principles and representative experimental data, to assist researchers in making informed decisions for their synthetic and biological endeavors.
Introduction to the Alkylating Agents
This compound (C₁₂H₁₆O₃S) is an organic sulfonate ester utilized as an alkylating agent where the tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, enabling the introduction of a cyclopentyl moiety into various molecular frameworks.[1][2]
Methyl Iodide (CH₃I) , or iodomethane, is a highly versatile and reactive methylating agent.[3][4][5] Its utility stems from the iodide ion's excellent leaving group ability and the minimal steric hindrance of the methyl group, making it an ideal substrate for Sₙ2 reactions.[4][5] It is widely employed in organic synthesis for the methylation of a broad range of nucleophiles.[5][6]
Comparative Performance and Reactivity
The primary distinction in the reactivity of this compound and methyl iodide lies in the structure of the alkyl group being transferred and the nature of the substitution reaction they tend to undergo.
-
Methyl Iodide: As a primary halide with minimal steric hindrance, methyl iodide is a classic substrate for the bimolecular nucleophilic substitution (Sₙ2) mechanism .[5] This reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
This compound: As a secondary tosylate, this compound's reactivity is more nuanced. It can react via either an Sₙ2 or a unimolecular nucleophilic substitution (Sₙ1) pathway, or a combination of both. The operative mechanism is highly sensitive to the reaction conditions, including the strength of the nucleophile, the polarity of the solvent, and the temperature. Strong nucleophiles and less polar solvents favor the Sₙ2 pathway, while weak nucleophiles and polar, protic solvents promote the Sₙ1 pathway, which proceeds through a planar cyclopentyl carbocation intermediate.[7]
The following diagram illustrates the mechanistic dichotomy based on the substrate structure.
Caption: Logical relationship of reaction pathways for Methyl Iodide and this compound.
Quantitative Data Comparison
While direct, side-by-side published kinetic studies for these two agents under identical conditions are scarce, we can compile their known properties and representative kinetic data to facilitate comparison. The following table summarizes their key characteristics.
| Property | This compound | Methyl Iodide | Reference |
| Formula | C₁₂H₁₆O₃S | CH₃I | [1][3] |
| Molecular Weight | 240.32 g/mol | 141.94 g/mol | |
| Alkyl Group | Cyclopentyl (Secondary) | Methyl (Primary) | |
| Leaving Group | Tosylate (-OTs) | Iodide (-I) | [1][3] |
| Primary Mechanism | Sₙ1 / Sₙ2 Competition | Sₙ2 | [5][7] |
| Steric Hindrance | Moderate | Low | [5] |
| Key Applications | Pharmaceutical synthesis, chiral compounds | General methylating agent, pharmaceuticals | [1][4][8] |
To illustrate the kind of data generated in a comparative study, the table below presents hypothetical results from a kinetic experiment reacting each agent with a common nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF) at 25°C.
| Parameter | This compound | Methyl Iodide |
| Reaction Order | Second-Order | Second-Order |
| Rate Constant (k) (M⁻¹s⁻¹) | ~ 1.5 x 10⁻⁴ | ~ 6.0 x 10⁻³ |
| Relative Reactivity | 1 | ~40 |
| Activation Energy (Ea) (kJ/mol) | ~ 85 | ~ 70 |
Note: The data in this table are representative estimates for illustrative purposes and will vary based on specific experimental conditions.
Experimental Protocols
A robust comparison of alkylating agent performance requires a well-designed kinetic study. Below is a detailed protocol for determining the second-order rate constants for the reaction of this compound and Methyl Iodide with a given nucleophile.
Protocol: Comparative Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant (k) for the alkylation of a nucleophile (e.g., 4-methoxyphenoxide) by this compound and Methyl Iodide.
Materials:
-
This compound (≥98%)
-
Methyl Iodide (≥99%)
-
Potassium 4-methoxyphenoxide
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR tubes
-
Constant temperature bath (e.g., 25°C)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of potassium 4-methoxyphenoxide in DMSO-d₆.
-
Prepare separate 0.2 M stock solutions of this compound and Methyl Iodide in DMSO-d₆.
-
-
Reaction Setup:
-
For the Methyl Iodide reaction, place 300 µL of the 4-methoxyphenoxide stock solution into an NMR tube.
-
Equilibrate the NMR tube in the constant temperature bath for 10 minutes.
-
To initiate the reaction, add 300 µL of the Methyl Iodide stock solution to the NMR tube, vortex briefly, and immediately place it in the pre-calibrated NMR spectrometer. This results in initial concentrations of 0.1 M for each reactant.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Monitor the reaction progress by integrating a characteristic signal for a reactant (e.g., the -CH₃ signal of Methyl Iodide at ~2.16 ppm) and a product (e.g., the -OCH₃ signal of the resulting anisole ether at ~3.75 ppm).
-
-
Repeat for this compound:
-
Repeat steps 2 and 3 using the this compound stock solution. Adjust the time intervals for data acquisition as this reaction is expected to be significantly slower.
-
-
Data Analysis:
-
Calculate the concentration of the alkylating agent at each time point based on the relative integrals of the reactant and product signals.
-
For a second-order reaction with equal initial concentrations, the rate constant k can be determined by plotting 1/[Alkylating Agent] versus time. The slope of the resulting line will be equal to k.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for comparative kinetic analysis of alkylating agents.
Biological Implications and Mechanism of Action
In a biological context, alkylating agents are known for their ability to react with nucleophilic sites on biomolecules, most notably DNA.[9] This activity is the basis for the use of many alkylating agents in chemotherapy.[10][11] The primary target is often the N7 position of guanine.[10] Alkylation at this site can lead to DNA damage, cross-linking, and strand breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][12]
While Methyl Iodide itself is too volatile and indiscriminately reactive for therapeutic use, more complex alkylating agents are designed based on these principles. The ability of an agent like this compound to introduce a bulky alkyl group can significantly disrupt DNA structure.
The diagram below shows a generalized pathway of DNA damage induced by an alkylating agent.
Caption: Generalized signaling pathway of DNA alkylation leading to apoptosis.
Conclusion
Both this compound and Methyl Iodide are effective alkylating agents, but their utility is dictated by their distinct mechanistic profiles. Methyl Iodide is a small, highly reactive Sₙ2 agent ideal for methylation. This compound offers the ability to introduce a larger, secondary alkyl group, but its reactivity is more complex and highly dependent on reaction conditions due to the competition between Sₙ1 and Sₙ2 pathways. For researchers in drug development, understanding these fundamental differences is crucial for designing synthetic routes and for developing molecules that can function as targeted therapeutic agents. The experimental protocols provided herein offer a clear framework for conducting direct comparative studies to quantify these differences in reactivity.
References
- 1. This compound | 3558-06-3 | Benchchem [benchchem.com]
- 2. This compound | 3558-06-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. fiveable.me [fiveable.me]
- 4. nbinno.com [nbinno.com]
- 5. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 6. Methyl Iodide Is an Important Chemical Reagent and Intermediate - Nanjing Chemical Material Corp. [njchm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Methyl Iodide Used in Pharmaceuticals - Nanjing Chemical Material Corp. [njchm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclopentyl Tosylate
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural information for the proper disposal of cyclopentyl tosylate, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical. It is crucial to be aware of its primary hazards before handling and disposal.
-
Respiratory Irritation: May cause respiratory irritation.[2]
In case of exposure, follow standard first-aid measures, including rinsing affected areas with plenty of water and seeking medical attention.[1][3] Always handle this chemical using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or under a chemical fume hood.[3][4]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for reference. No specific quantitative limits for disposal (e.g., concentration thresholds) were identified in the provided safety data sheets; disposal procedures apply to all quantities of waste.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃S |
| Molecular Weight | 240.32 g/mol [2] |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled systematically to ensure safety and environmental compliance. Do not dispose of this chemical down the drain or in regular trash.[5]
Methodology for Waste Collection and Disposal:
-
Segregation at Source:
-
Collect all waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible materials. Known incompatibilities include bases, reducing agents, and oxidizing agents.[1] Keeping waste streams separate prevents potentially hazardous reactions.[6]
-
-
Container Selection and Labeling:
-
Use a chemically resistant container, such as a glass or suitable plastic bottle, for waste collection.[7] Ensure the container is in good condition and has a secure, leak-proof cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Note the primary hazards (Irritant).
-
-
Handling Spills:
-
In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Carefully sweep or shovel the absorbed material into a suitable, sealed container for disposal.[1]
-
Clean the affected area thoroughly.
-
-
Storage Pending Disposal:
-
Arranging for Final Disposal:
-
Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste management company.[4]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]
-
The primary method for disposal of this type of organic chemical waste is typically high-temperature incineration at a permitted facility.[6][8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. safety.tau.ac.il [safety.tau.ac.il]
- 8. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling Cyclopentyl Tosylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cyclopentyl tosylate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar tosylate compounds, it is classified as a substance that can cause skin and eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[2]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264: Wash hands thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is crucial for minimizing exposure and ensuring personal safety.[4]
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[4] | To protect against splashes and sprays that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat, overalls, or apron.[4] | To prevent skin contact which can cause irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | To protect hands from direct contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for high-risk activities.[5][6] | To prevent inhalation of vapors or aerosols that can cause respiratory irritation.[2] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the label matches the order information.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
-
Storage:
-
Preparation and Use:
-
Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][7]
-
Ground and bond containers when transferring to prevent static discharge.
-
Use only non-sparking tools.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Weighing and Transferring:
-
If a solid, weigh out the required amount in the fume hood on a tared weigh boat.
-
If a liquid, carefully pour or pipette the required volume.
-
Clean any minor spills immediately according to the spill response plan.
-
Spill Response Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Immediate Actions:
-
Evacuate the immediate area.
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or poses a significant hazard, contact the institution's emergency response team.
-
-
Cleanup for a Small Spill:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and collect into a suitable container for disposal.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[1][5]
-
Clean the spill area with soap and water once the material has been removed.[1]
-
-
Post-Cleanup:
-
Properly label the waste container with the contents and hazard warnings.
-
Dispose of the waste according to the disposal plan.
-
Wash hands thoroughly after the cleanup is complete.
-
Disposal Plan
Chemical waste must be managed in accordance with all applicable federal, state, and local regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Waste Disposal:
Experimental Workflows and Logical Relationships
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for responding to a chemical spill.
Caption: Standard operating procedure for laboratory use.
References
- 1. fishersci.com [fishersci.com]
- 2. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
